Tert-butyl 1-aminocyclopropanecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 1-aminocyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRMBQTWQAYARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 1-aminocyclopropanecarboxylate (CAS: 159871-51-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 1-aminocyclopropanecarboxylate is a non-proteinogenic, conformationally constrained amino acid analogue that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold provides a unique structural motif for the design of novel therapeutics with improved potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, chemical properties, analytical characterization, and applications of this compound, with a focus on its role as a critical building block in the development of innovative pharmaceuticals. Detailed experimental insights and safety protocols are also presented to facilitate its effective use in a research and development setting.
Introduction: The Significance of Constrained Amino Acids in Drug Design
The spatial arrangement of a molecule is intrinsically linked to its biological activity. In drug discovery, the concept of conformational constraint is a powerful strategy to enhance the affinity and specificity of a ligand for its target protein. By reducing the number of accessible conformations, the entropic penalty of binding is minimized, often leading to a significant increase in potency. Furthermore, incorporating rigid structural elements can improve metabolic stability by blocking sites susceptible to enzymatic degradation.
The cyclopropane ring, a three-membered carbocycle, is an attractive scaffold for inducing conformational rigidity. When incorporated into an amino acid framework, it creates a unique set of steric and electronic properties. This compound serves as a valuable synthetic intermediate, providing access to these desirable structural features in a protected form, suitable for integration into complex molecular architectures.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 159871-51-9 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% | [1] |
| Storage | 4°C, protect from light | [1] |
| SMILES | O=C(C1(N)CC1)OC(C)(C)C | [1] |
| Topological Polar Surface Area | 52.32 Ų | [1] |
| logP | 0.8194 | [1] |
Spectroscopic Characterization
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.5 ppm.[3] The diastereotopic methylene protons of the cyclopropane ring will appear as a complex multiplet, usually between 0.8 and 1.5 ppm. The amine protons are often broad and their chemical shift is dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm.[3] The cyclopropyl methylene carbons and the quaternary cyclopropyl carbon will have distinct chemical shifts in the aliphatic region. The carbonyl carbon of the ester will appear downfield, typically in the range of 170-175 ppm.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 158.12.
Synthesis and Manufacturing
While several methods for the synthesis of the core 1-aminocyclopropanecarboxylic acid (ACC) scaffold have been reported, a common and scalable approach involves the cyclopropanation of a suitable precursor followed by functional group manipulation. A plausible and efficient synthesis of this compound is outlined below. This multi-step process leverages established synthetic transformations to construct the target molecule.
Synthetic Strategy Overview
The overall synthetic strategy involves three key stages:
-
Formation of a protected dehydroalanine derivative: This provides the alkene precursor for the cyclopropanation reaction.
-
Cyclopropanation: Introduction of the three-membered ring.
-
Functional group manipulation and esterification: Conversion to the final product.
Plausible Detailed Synthesis Protocol
This protocol is a representative example based on established chemical principles for the synthesis of similar compounds.
Step 1: Synthesis of N-Boc-dehydroalanine tert-butyl ester
-
To a solution of N-Boc-serine tert-butyl ester in a suitable aprotic solvent (e.g., dichloromethane), add a mild dehydrating agent such as Burgess reagent or Martin sulfurane.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product by column chromatography to yield N-Boc-dehydroalanine tert-butyl ester.
Step 2: Cyclopropanation via Simmons-Smith Reaction
The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.[3][4][5]
-
Prepare the Simmons-Smith reagent by adding diiodomethane to a suspension of zinc-copper couple in anhydrous diethyl ether.
-
To this reagent, add a solution of N-Boc-dehydroalanine tert-butyl ester in diethyl ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash chromatography to obtain tert-butyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate.
Step 3: Deprotection of the Amino Group
-
Dissolve the purified tert-butyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate in a suitable solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the final product, this compound.
Reactivity and Chemical Transformations
This compound is a bifunctional molecule, with the reactivity centered around the primary amine and the tert-butyl ester.
Reactions of the Amino Group
The primary amine is a nucleophile and can undergo a variety of common transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Deprotection of the Tert-butyl Ester
The tert-butyl ester is a commonly used protecting group for carboxylic acids due to its stability under a wide range of conditions and its facile removal under acidic conditions.[6]
-
Acidic Cleavage: Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent readily cleaves the tert-butyl ester to the corresponding carboxylic acid.[6] The mechanism involves the formation of a stable tert-butyl cation.
Applications in Drug Discovery and Development
The unique structural and conformational properties of the 1-aminocyclopropanecarboxylate moiety make it a highly sought-after building block in medicinal chemistry.
Conformationally Restricted Peptidomimetics
Incorporating 1-aminocyclopropanecarboxylate into peptide sequences can enforce specific backbone conformations, leading to enhanced biological activity and selectivity. This strategy has been employed in the design of enzyme inhibitors and receptor agonists/antagonists.
Bioisosteric Replacement
The cyclopropane ring can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or phenyl rings, offering a way to fine-tune the physicochemical properties of a drug candidate, including its solubility, lipophilicity, and metabolic stability.
Case Study: HCV Protease Inhibitors
A significant application of aminocyclopropane carboxylic acid derivatives is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, an essential enzyme for viral replication.[4][7][8][9][10] Several potent HCV protease inhibitors incorporate a cyclopropyl moiety at the P2 position of the inhibitor, where it interacts with the S2 binding pocket of the enzyme. The rigid nature of the cyclopropane ring helps to properly orient the other pharmacophoric elements for optimal binding. While not all of these inhibitors use the tert-butyl ester, the parent aminocyclopropanecarboxylic acid is a key starting material for their synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of potential hazards and recommended handling procedures.
Hazard Identification
-
Skin Irritation: May cause skin irritation.[9]
-
Eye Irritation: May cause serious eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
Conclusion
This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique conformational constraints and synthetic accessibility make it an important tool for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, applications, and safety, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. SynArchive. [Link]
-
De Meijere, A., et al. The Kulinkovich Reaction in the Synthesis of Constrained N,N-Dialkyl Neurotransmitter Analogues. Organic Letters. [Link]
-
Wikipedia. Kulinkovich reaction. [Link]
-
National Center for Biotechnology Information. Protease Inhibitors (HCV). LiverTox. [Link]
-
Wikipedia. Sitagliptin. [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
National Center for Biotechnology Information. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed Central. [Link]
-
Kim, D., et al. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. [Link]
-
NIST. 1-Aminocyclopropanecarboxylic acid, TMS derivative. NIST Chemistry WebBook. [Link]
-
MDPI. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. [Link]
-
PhytoTech Labs. SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic Acid. [Link]
-
SingleCare. Top 5 Januvia alternatives and how to switch your Rx. [Link]
-
RxList. Januvia (Sitagliptin Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
National Center for Biotechnology Information. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. PubMed. [Link]
-
National Center for Biotechnology Information. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives. PubMed Central. [Link]
-
Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
ScienceDirect. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]
-
SpectraBase. 1-Aminocyclopentanecarboxylic acid, N-((1R)-(-)-menthyloxycarbonyl)-, butyl ester - Optional[13C NMR]. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032063). [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032063) [hmdb.ca]
- 3. acdlabs.com [acdlabs.com]
- 4. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. Protease inhibitors for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Essential Role of Cyclophilin A for Hepatitis C Virus Replication and Virus Production and Possible Link to Polyprotein Cleavage Kinetics | PLOS Pathogens [journals.plos.org]
- 10. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Discovery and History of Aminocyclopropanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Dawn of a Unique Scaffold: Introduction to Aminocyclopropanecarboxylate Derivatives
The Enduring Allure of the Cyclopropane Ring in Bioactive Molecules
The cyclopropane ring, a seemingly simple three-membered carbocycle, holds a unique and privileged position in the realm of medicinal chemistry and chemical biology. Its inherent ring strain and distinct electronic properties bestow upon it a conformational rigidity and a pseudo-double bond character that medicinal chemists have artfully exploited to sculpt molecules with profound biological activities. The constrained nature of the cyclopropane moiety allows for the precise positioning of substituents in three-dimensional space, a critical factor in optimizing interactions with biological targets. This has led to the incorporation of the cyclopropane scaffold into a diverse array of natural products and synthetic drugs, where it often serves as a bioisosteric replacement for gem-dimethyl groups, alkenes, or other functionalities, thereby modulating metabolic stability, binding affinity, and pharmacokinetic properties.[1]
Aminocyclopropanecarboxylate (ACC) Derivatives: A Scaffold of Dual Significance
At the heart of this guide lies the 1-aminocyclopropane-1-carboxylic acid (ACC) core, a fascinating molecule that embodies a dual identity. In the plant kingdom, ACC is the immediate precursor to ethylene, a gaseous phytohormone that orchestrates a symphony of developmental processes, from seed germination to fruit ripening and senescence.[2][3] This pivotal role in plant biology has made the ethylene biosynthesis pathway a major focus of agricultural research.
Beyond its botanical significance, the ACC scaffold has emerged as a powerful pharmacophore in the design of novel therapeutics. The constrained α-amino acid structure of ACC derivatives allows them to act as conformationally restricted analogs of natural amino acids, such as glycine and glutamate. This has proven particularly fruitful in the field of neuroscience, where ACC derivatives have been instrumental in probing the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1] The journey of ACC derivatives, from a humble plant metabolite to a versatile tool in drug discovery, is a testament to the power of fundamental scientific inquiry and the unexpected connections that emerge between seemingly disparate fields of research.
Part 2: A Tale of Two Kingdoms: The Discovery and Historical Milestones of ACC Derivatives
From Methionine to a Gaseous Hormone: Unearthing the Ethylene Biosynthetic Pathway and the Central Role of ACC
The story of 1-aminocyclopropane-1-carboxylic acid (ACC) is intrinsically linked to the quest to understand the biosynthesis of ethylene, a simple yet profoundly influential plant hormone. For decades, the pathway from the amino acid methionine to ethylene remained an enigma. A major breakthrough came in 1979 when Adams and Yang demonstrated that ACC is the direct precursor to ethylene in apple tissue.[2][4] Their elegant radiolabeling experiments revealed that under anaerobic conditions, which inhibit the final step of ethylene synthesis, a labeled metabolite accumulated from [¹⁴C]methionine. This intermediate was identified as ACC, a non-proteinogenic amino acid that had been isolated from apples and pears two decades prior but whose function was unknown.[4] This seminal discovery unveiled a key step in the Yang Cycle, the metabolic pathway that regenerates the methylthio group of S-adenosylmethionine (SAM), the precursor to ACC.[2][3][5]
The ethylene biosynthesis pathway can be summarized as follows:
Caption: The Ethylene Biosynthesis Pathway in Plants.
The Master Regulators: Discovery and Characterization of ACC Synthase and ACC Oxidase
With ACC identified as the penultimate precursor, the focus shifted to the enzymes catalyzing its formation and conversion to ethylene. ACC synthase (ACS), the enzyme responsible for converting SAM to ACC, was soon identified and characterized.[6] It was found to be a pyridoxal-5'-phosphate (PLP)-dependent enzyme, and its activity is the rate-limiting step in ethylene biosynthesis in many plant tissues.[6] The discovery and subsequent cloning of ACS genes revealed a multigene family, allowing for intricate regulation of ethylene production in response to various developmental and environmental cues.[2][3]
The final step in the pathway, the oxidation of ACC to ethylene, is catalyzed by ACC oxidase (ACO). The characterization of ACO proved more challenging due to its lability and requirement for oxygen and cofactors such as Fe(II) and ascorbate. The eventual purification and cloning of ACO completed our understanding of the core enzymatic machinery of ethylene biosynthesis.[3]
A Microbial Intervention: The Discovery of ACC Deaminase
While plants were busy producing ethylene from ACC, a fascinating discovery was unfolding in the microbial world. In 1978, Honma and Shimomura reported the discovery of an enzyme in soil microorganisms that could break down ACC.[7] This enzyme, named ACC deaminase, cleaves ACC into α-ketobutyrate and ammonia, thereby diverting it from the ethylene production pathway.[7][8][9]
The discovery of ACC deaminase revealed a sophisticated interplay between plants and certain soil bacteria, often referred to as plant growth-promoting rhizobacteria (PGPR). These bacteria can colonize plant roots and, by producing ACC deaminase, they can lower the levels of "stress ethylene" in the plant.[7][8] High levels of ethylene, often produced by plants in response to stresses such as drought, salinity, or pathogen attack, can inhibit root growth. By mitigating this stress response, ACC deaminase-producing bacteria can promote plant growth and enhance stress tolerance.[8][10][11]
Part 3: Crafting the Constrained Scaffold: Synthetic Strategies for ACC Derivatives
The unique biological activities of aminocyclopropanecarboxylate (ACC) derivatives have spurred the development of a rich and diverse array of synthetic methodologies. The construction of the sterically demanding and stereochemically complex cyclopropane ring, particularly with the quaternary α-amino acid center, presents a significant synthetic challenge. This section provides an in-depth exploration of the key synthetic strategies, from foundational methods to state-of-the-art asymmetric approaches, complete with illustrative protocols.
Foundational Syntheses of 1-Aminocyclopropane-1-carboxylic Acid
Early synthetic routes to ACC often involved multi-step sequences with modest yields. A significant advancement was the development of methods based on the cyclopropanation of glycine equivalents. One such process involves the reaction of a Schiff base of a glycine ester with a 1,2-dihaloethane in the presence of a strong base.[12]
Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid via a Glycine Schiff Base [12]
-
Step 1: Formation of the Cyclopropyl Ester. To a solution of benzylidene glycine ethyl ester in a suitable aprotic solvent such as tetrahydrofuran (THF), cooled to -78 °C, is added a strong base, for example, lithium diisopropylamide (LDA) (2.2 equivalents). The resulting enolate is then treated with 1,2-dichloroethane (1.1 equivalents). The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, benzylidene cyclopropyl ethyl ester, can be purified by column chromatography.
-
Step 2: Hydrolysis to 1-Aminocyclopropane-1-carboxylic Acid. The purified benzylidene cyclopropyl ethyl ester is refluxed in 6 N hydrochloric acid for 24 hours. The water is then removed under reduced pressure, and the resulting amino acid hydrochloride is dissolved in water and passed through an ion-exchange resin (e.g., Amberlite IR-4B) to neutralize the acid. The aqueous solution is then lyophilized to afford pure 1-aminocyclopropane-1-carboxylic acid.
Another common approach is the "diazo-addition" method, which involves the reaction of a diazo compound with a suitable acceptor.[13]
The Pursuit of Chirality: Asymmetric Synthesis of ACC Derivatives
The biological activity of ACC derivatives is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to access enantiomerically pure ACCs has been a major focus of research.
The use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, has been a cornerstone of asymmetric synthesis. For ACC derivatives, this strategy often involves the diastereoselective cyclopropanation of a chiral glycine enolate equivalent.
A powerful example is the use of diketopiperazine templates derived from chiral amino acids. This methodology allows for the highly diastereoselective conjugate addition of a sulfur or phosphorus ylide to an exocyclic α,β-unsaturated ester, followed by removal of the chiral auxiliary.[3][10][14]
Experimental Protocol: Asymmetric Synthesis of a Substituted ACC Derivative via a Diketopiperazine Auxiliary [3]
-
Step 1: Synthesis of the Chiral Diketopiperazine. A diketopiperazine is prepared from (S)-proline and glycine, followed by N-benzylation to protect the amide nitrogens.
-
Step 2: Diastereoselective Cyclopropanation. The diketopiperazine is deprotonated with a strong base such as n-butyllithium at low temperature (-78 °C) and then reacted with an appropriate electrophile to introduce an exocyclic double bond. Subsequent conjugate addition of a phosphorus ylide, for example, proceeds with high diastereoselectivity to form the desired cyclopropane ring.
-
Step 3: Deprotection and Hydrolysis. The chiral auxiliary is removed by acidic hydrolysis to yield the enantiomerically enriched substituted 1-aminocyclopropane-1-carboxylic acid.
The development of catalytic asymmetric methods represents a more atom-economical and elegant approach to the synthesis of chiral ACC derivatives. Transition-metal catalysis, particularly with rhodium (II) and copper (I) complexes, has been extensively explored for the enantioselective cyclopropanation of alkenes with diazo compounds.[15][16][17]
Experimental Protocol: Enantioselective Synthesis of a Cyclopropane Derivative via Rh(II)-Catalyzed Cyclopropanation [18]
-
Step 1: Preparation of the Diazoester. A suitable α-diazoester is prepared from the corresponding glycine derivative.
-
Step 2: Asymmetric Cyclopropanation. To a solution of the alkene substrate in a suitable solvent like dichloromethane is added a catalytic amount of a chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄). The diazoester is then added slowly to the reaction mixture at a controlled temperature. The reaction progress is monitored by TLC.
-
Step 3: Purification. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the enantiomerically enriched cyclopropane derivative.
Diastereoselective synthesis provides another powerful strategy for controlling the stereochemistry of ACC derivatives. These methods often rely on the influence of existing stereocenters in the substrate to direct the formation of new stereocenters. For instance, the cyclopropanation of chiral enamines or dehydroamino acids can proceed with high levels of diastereoselectivity.[19][20]
Table 1: Comparative Analysis of Asymmetric Synthesis Methods for ACC Derivatives
| Method | Chiral Source | Typical Substrate | Key Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Advantages | Disadvantages | Reference |
| Chiral Auxiliary | (S)-Proline derived diketopiperazine | α,β-Unsaturated ester | Phosphorus ylide, n-BuLi | >98% d.e. | High stereoselectivity, reliable | Stoichiometric use of chiral auxiliary, multiple steps | [3] |
| Catalytic Asymmetric Cyclopropanation | Chiral Rh(II) or Cu(I) complex | Alkene | Diazoester | Up to 99% e.e. | Catalytic use of chiral source, high efficiency | Synthesis of chiral ligands can be complex | [15][16] |
| Diastereoselective Synthesis | Chiral substrate | Chiral dehydroamino acid | Diazomethane | >95:5 d.r. | High diastereoselectivity, predictable outcome | Requires a chiral starting material | [19] |
Part 4: From Plant Physiology to Neuropharmacology: The Biological Significance and Therapeutic Applications of ACC Derivatives
The journey of aminocyclopropanecarboxylate (ACC) derivatives from their discovery as a key plant metabolite to their emergence as promising therapeutic agents is a compelling narrative of scientific exploration. This section delves into the diverse biological roles of these fascinating molecules, with a particular focus on their modulation of the N-methyl-D-aspartate (NMDA) receptor and their potential applications in treating neurological disorders.
Modulators of the Central Nervous System: ACC Derivatives and the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in excitatory synaptic transmission in the central nervous system.[21][22] Unlike other glutamate receptors, the NMDA receptor requires the binding of two co-agonists, glutamate and glycine (or D-serine), for activation.[21] Furthermore, at resting membrane potential, the ion channel of the NMDA receptor is blocked by magnesium ions (Mg²⁺). This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor a "coincidence detector" that integrates both presynaptic glutamate release and postsynaptic depolarization.[21] The influx of calcium ions (Ca²⁺) through the activated NMDA receptor triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity, the cellular basis of learning and memory.[23]
The conformationally constrained α-amino acid structure of ACC derivatives makes them ideal candidates for interacting with amino acid binding sites on receptors. Indeed, a significant body of research has demonstrated that many ACC derivatives act as ligands at the glycine co-agonist site of the NMDA receptor.[1][13][24] Depending on the specific substitutions on the cyclopropane ring, these derivatives can exhibit a range of pharmacological activities, including full agonism, partial agonism, and antagonism.[2][25] This has made them invaluable tools for dissecting the structure-activity relationships of the glycine binding site and for developing novel therapeutic agents that can modulate NMDA receptor function.[1][2]
Caption: Simplified NMDA Receptor Signaling Cascade.
Table 2: Structure-Activity Relationship and Binding Affinities of Selected ACC Derivatives at the NMDA Receptor
| Compound | Structure | R¹ | R² | Ki (µM) or IC₅₀ (µM) | Functional Activity | Reference |
| ACC | 1-aminocyclopropane-1-carboxylic acid | H | H | 0.038 (IC₅₀) | Partial Agonist | [25] |
| (E)-2-Methyl-ACC | (E)-1-amino-2-methylcyclopropane-1-carboxylic acid | CH₃ (trans) | H | Inactive | - | [13] |
| (Z)-2-Methyl-ACC | (Z)-1-amino-2-methylcyclopropane-1-carboxylic acid | CH₃ (cis) | H | Shallow displacement of [³H]-glycine | Weak Partial Agonist | [13] |
| (E)-2-Phenyl-ACC | (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid | C₆H₅ (trans) | H | Shallow displacement of [³H]-glycine | Weak Partial Agonist | [13] |
| (Z)-2-Phenyl-ACC | (Z)-1-amino-2-phenylcyclopropane-1-carboxylic acid | C₆H₅ (cis) | H | Inactive | - | [13] |
| (+/-)-4b | N/A | N/A | N/A | 34 (Ki) | Antagonist | [8] |
| (+/-)-5b | N/A | N/A | N/A | 13 (Ki) | Antagonist | [8] |
Note: This table is a representative sample and not exhaustive. "N/A" indicates that the specific structure was not provided in the abstract.
The critical role of the NMDA receptor in both normal brain function and the pathophysiology of numerous neurological and psychiatric disorders has made it a prime target for drug development.[21][22] Dysregulation of NMDA receptor activity has been implicated in conditions such as schizophrenia, depression, epilepsy, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][21][22]
ACC derivatives, with their ability to finely tune NMDA receptor activity, hold significant therapeutic promise. For instance, partial agonists at the glycine site may offer a more nuanced approach to treatment than full antagonists, potentially avoiding some of the psychotomimetic side effects associated with broad NMDA receptor blockade.[25] Several ACC derivatives and other NMDA receptor modulators have been investigated in preclinical and clinical studies for their potential to treat these debilitating conditions.[6][22][26] While the path to new drug approval is long and arduous, the unique properties of the ACC scaffold continue to inspire the design and synthesis of novel drug candidates for neurological disorders.[27][28][29][30][31]
Back to the Roots: ACC Derivatives in Agrochemicals
The foundational role of ACC in ethylene biosynthesis makes it and its derivatives of great interest to the agricultural industry. The development of compounds that can either promote or inhibit ethylene production has significant implications for crop management. For example, inhibitors of ACC synthase or ACC oxidase can delay fruit ripening and senescence, extending the shelf life of perishable produce. Conversely, compounds that release ethylene can be used to promote uniform ripening.
Expanding the Bioactive Repertoire: Emerging Biological Activities
The versatility of the ACC scaffold extends beyond its roles in plant biology and neuroscience. A growing body of research is uncovering a range of other biological activities for ACC derivatives. For instance, some ACC-containing compounds have demonstrated antimicrobial and antifungal properties.[18] Others have been investigated for their potential as anticancer agents.[25] These emerging applications underscore the vast potential of the aminocyclopropanecarboxylate framework as a source of novel bioactive molecules.
Part 5: In the Scientist's Toolkit: Key Experimental Protocols
A deep understanding of the discovery and history of aminocyclopropanecarboxylate (ACC) derivatives is complemented by the practical ability to study the enzymes that govern their metabolism. This section provides detailed, step-by-step protocols for the in vitro assays of ACC synthase and ACC deaminase, two pivotal enzymes in the biological journey of ACC.
Protocol: In Vitro Assay for ACC Synthase Activity
This protocol allows for the quantification of ACC synthase (ACS) activity by measuring the amount of ACC produced from its substrate, S-adenosylmethionine (SAM). The ACC formed is then converted to ethylene, which is quantified by gas chromatography.
Materials:
-
Extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal-5'-phosphate, 2 mM dithiothreitol, and 10% glycerol)
-
S-adenosylmethionine (SAM) solution (e.g., 500 µM in water)
-
Mercuric chloride (HgCl₂) solution (10 mM)
-
Reaction mixture for ethylene conversion: 2 mM ACC in 100 mM HEPES buffer (pH 7.2), 10 mM HgCl₂, and a mixture of NaOH and NaOCl.
-
Gas-tight vials and syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
ACC Synthase Reaction: In a microcentrifuge tube, combine the enzyme extract with the SAM solution. The final volume and concentrations should be optimized for the specific enzyme source.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding HgCl₂ solution.
-
Conversion of ACC to Ethylene: Transfer an aliquot of the reaction mixture to a gas-tight vial. Add the reaction mixture for ethylene conversion. Seal the vial and vortex vigorously.
-
Ethylene Quantification: Incubate the sealed vial at room temperature for a short period to allow for the complete conversion of ACC to ethylene. Using a gas-tight syringe, withdraw a sample of the headspace from the vial and inject it into the GC.
-
Calculation of ACS Activity: The amount of ethylene produced is proportional to the amount of ACC synthesized by the enzyme. Calculate the specific activity of ACC synthase as nmol of ACC produced per milligram of protein per hour.
Protocol: In Vitro Assay for ACC Deaminase Activity
This protocol measures the activity of ACC deaminase by quantifying the amount of α-ketobutyrate produced from the cleavage of ACC. The α-ketobutyrate is derivatized with 2,4-dinitrophenylhydrazine (DNPH), and the resulting hydrazone is measured spectrophotometrically.
Materials:
-
Tris-HCl buffer (0.1 M, pH 8.5)
-
ACC solution (0.5 M)
-
Toluene
-
2,4-dinitrophenylhydrazine (DNPH) solution (0.2% in 2 M HCl)
-
NaOH solution (2 N)
-
α-ketobutyrate standards
-
Spectrophotometer
-
Cell Culture and Induction: Grow the bacterial strain of interest in a suitable medium. To induce ACC deaminase expression, supplement the medium with ACC.
-
Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in Tris-HCl buffer. Add a small amount of toluene and vortex vigorously to permeabilize the cells.
-
ACC Deaminase Reaction: To the permeabilized cell suspension, add the ACC solution to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Reaction Termination and Derivatization: Stop the reaction by adding the DNPH solution. This also derivatizes the α-ketobutyrate produced.
-
Color Development: After a further incubation period to allow for complete derivatization, add NaOH solution to develop the color.
-
Quantification: Centrifuge the mixture to pellet the cell debris. Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm).
-
Calculation of ACC Deaminase Activity: Create a standard curve using known concentrations of α-ketobutyrate. Use the standard curve to determine the amount of α-ketobutyrate produced in the enzymatic reaction. Express the specific activity of ACC deaminase as µmol of α-ketobutyrate produced per milligram of protein per hour.
Part 6: The Ever-Expanding Horizon: Conclusion and Future Perspectives
The journey through the discovery and history of aminocyclopropanecarboxylate (ACC) derivatives reveals a captivating story of scientific serendipity and systematic exploration. From its humble origins as an obscure plant metabolite to its current status as a privileged scaffold in medicinal chemistry, the ACC core has consistently opened new avenues of research and application. The elucidation of its central role in the ethylene biosynthetic pathway has had profound implications for agriculture, while its ability to mimic the conformation of natural amino acids has made it an invaluable tool in the study of the central nervous system.
The development of a sophisticated arsenal of synthetic methodologies, particularly in the realm of asymmetric synthesis, has empowered chemists to craft a vast array of ACC derivatives with exquisite control over their three-dimensional architecture. This, in turn, has facilitated a deeper understanding of the structure-activity relationships that govern their interactions with biological targets, most notably the glycine binding site of the NMDA receptor.
Looking ahead, the future of ACC derivatives appears bright and multifaceted. The quest for even more efficient and selective synthetic methods will undoubtedly continue, with a focus on catalytic and environmentally benign processes. In the realm of drug discovery, the therapeutic potential of ACC derivatives in treating a range of neurological and psychiatric disorders is ripe for further investigation. The nuanced modulation of the NMDA receptor, offered by partial agonists and antagonists derived from the ACC scaffold, may hold the key to developing safer and more effective treatments for these debilitating conditions. Furthermore, the exploration of other biological activities of ACC derivatives is still in its early stages, and it is likely that new and unexpected therapeutic applications will emerge.
The story of aminocyclopropanecarboxylate derivatives is a powerful reminder that even the smallest of molecules can have a monumental impact on our understanding of the biological world and our ability to improve human health and well-being. The journey is far from over, and the next chapter in the history of this remarkable scaffold is waiting to be written.
Part 7: References
-
Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). AWS. Retrieved from [Link]
-
Spadoni, G., Balsamini, C., Bedini, A., Diamantini, G., Di Giacomo, B., Tontini, A., & Tarzia, G. (1998). 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor. Il Farmaco, 53(3), 181–188.
-
Beaulieu, C., Y-C., L., & Le, T.-A. (2003). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 68(4), 1355–1362.
-
Pinck, M. D., Dierkes, T., D’Hooghe, M., Hofmann, C., Krotzer, T., Czodrowski, P., ... & Van der Eycken, E. (2009). Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. Journal of Medicinal Chemistry, 52(16), 5093–5107.
-
Bulat, B., Chalyk, B. A., Grygorenko, O. O., & Mykhailiuk, P. K. (2020). Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. Tetrahedron, 76(46), 131589.
-
Semenov, I., Chalyk, B. A., Grygorenko, O. O., & Mykhailiuk, P. K. (2018). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances, 8(61), 35123–35129.
-
De Sarro, G., De Sarro, A., & De Micheli, C. (2000). Design of new analogues of glutamic acid with a conformationally restricted structure. Il Farmaco, 55(3), 162–164.
-
Buñuel, E., Bull, S. D., Davies, S. G., Garner, A. C., Savory, E. D., Smith, A. D., ... & Watkin, D. J. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(15), 2531–2542.
-
Chalyk, B. A., Grygorenko, O. O., & Mykhailiuk, P. K. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2' dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(II) complex. RSC Advances, 5(105), 86503–86509.
-
de Nanteuil, F., Serrano, E., Perrotta, D., & Waser, J. (2014). Diester-Substituted Aminocyclopropanes: Synthesis and Use in [3+2]-Annulation Reactions. Synlett, 25(16), 2285–2288.
-
Lebon, F., Toudic, S., Bataille, C. J. R., & Slassi, A. (2024). Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists. European Journal of Medicinal Chemistry, 266, 116157.
-
Conti, P., Caligiuri, A., Pinto, A., Roda, G., Tamborini, L., Nielsen, B., ... & De Micheli, C. (2007). Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid. European Journal of Medicinal Chemistry, 42(8), 1059–1068.
-
Es-Sayed, M., Devine, P., Burgess, L. E., de Meijere, A., & Meyers, A. I. (1995). An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). Journal of the Chemical Society, Chemical Communications, (2), 141.
-
Waser, J., Serrano, E., & de Nanteuil, F. (2014). Diester-Substituted Aminocyclopropanes: Synthesis and Use in [3+2]-Annulation Reactions. Synlett, 25(16), 2285–2288.
-
Spadoni, G., Balsamini, C., Bedini, A., & Mugnaini, M. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663–1674.
-
Murata, A., Cundy, K. C., & Gadek, T. R. (2015). Ketamine and Other NMDA Antagonists: Early Clinical Trials and Possible Mechanisms in Depression. The American Journal of Psychiatry, 172(10), 968–979.
-
Aggarwal, V. K., & de Vicente, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (21), 2764–2765.
-
Pinto, A., Caligiuri, A., Roda, G., Tamborini, L., De Micheli, C., Conti, P., ... & Madsen, U. (2007). Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles. European Journal of Medicinal Chemistry, 42(11-12), 1349–1358.
-
Danneberg, P., & Schmutz, M. (1995). The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 19(6), 907–926.
-
Ung, A. T., Schafer, K., Lindsay, K. B., Pyne, S. G., Amornraksa, K., Wouters, R., ... & White, A. H. (2002). Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. The Journal of Organic Chemistry, 67(1), 227–233.
-
Williams, R. M., & Fegley, G. J. (1992). Asymmetric syntheses of 1-aminocyclopropane-1-carboxylic acid derivatives. Journal of the American Chemical Society, 114(26), 10752–10754.
-
Wang, J., Liu, H., & Zhang, Y. (2024). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ACS Catalysis, 14(11), 7845–7852.
-
de Nanteuil, F., Loup, J., & Waser, J. (2017). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 23(34), 8201–8205.
-
Jane, D. E., Tse, H.-W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2000). Pharmacology of NMDA Receptors. In Pharmacology of Ionic Channels.
-
Brandenberg, O. F., Prier, C. K., Chen, K., & Arnold, F. H. (2018). Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. Journal of the American Chemical Society, 140(25), 7864–7868.
-
Patneau, D. K., & Mayer, M. L. (1990). Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors. The Journal of Neuroscience, 10(7), 2385–2399.
-
Supplementary table 1. Specificity of NMDAR antagonists. (n.d.). Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Wang, J. (2018). A Versatile Enantioselective Catalytic Cyclopropanation-Rearrangement Approach to the Divergent Construction of Chiral Spiroaminals and Fused Bicyclic Acetals. Angewandte Chemie International Edition, 57(38), 12533–12537.
-
Stromberg, M. F., Volpicelli, J. R., O'Brien, C. P., & Shorter, D. (1999). The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat. Pharmacology, Biochemistry and Behavior, 64(3), 567–571.
-
de Nanteuil, F., Loup, J., & Waser, J. (2017). Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 23(34), 8201–8205.
-
Wikipedia contributors. (2024, January 10). NMDA receptor. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Al-Hilani, M., & Jeandet, P. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(13), 10831.
-
BioWorld. (2005, July 12). Novel agents for the treatment of neurological disorders in early development. BioWorld.
-
Yuan, H., Hansen, K. B., Vance, K. M., Ogden, K. K., & Traynelis, S. F. (2009). Molecular bases of NMDA receptor subtype-dependent properties. The Journal of Physiology, 587(10), 2163–2173.
-
Abdallah, C. G., De Feyter, H. M., & Mason, G. F. (2020). Clinical overview of NMDA-R antagonists and clinical practice. In Glutamate and Depression (pp. 143–161). Elsevier.
-
BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Methods. BenchChem.
-
Bennett, C. F. (2019). Antisense Drugs Make Sense for Neurological Diseases. Annual Review of Pharmacology and Toxicology, 59, 1–21.
-
CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents. Retrieved from
-
Ren, H., & Chen, P. (2021). Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Organic Letters, 23(13), 5134–5139.
-
Inhibition curves and statistical comparisons of IC50‐values of... (n.d.). ResearchGate. Retrieved from [Link]
-
Ravetz, B. D., Wang, Y.-M., Kennemur, J. L., & Rovis, T. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Catalysis, 11(21), 13345–13351.
-
Tyagi, V., & Arnold, F. H. (2019). Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. Journal of the American Chemical Society, 141(21), 8499–8503.
-
Jane, D. E., Tse, H.-W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2000). Pharmacology of NMDA Receptors. In Pharmacology of Ionic Channels.
-
Wang, J., & Zhang, Y. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1387673.
-
Al-Fatlawi, A. A., & Al-Snafi, A. E. (2026). Artificial Intelligence for Natural Products Drug Discovery in Neurodegenerative Therapies: A Review. Molecules, 31(2), 1.
-
Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. (2025). Clinical and Translational Science.
-
Chapter 5: Principles of Asymmetric Synthesis. (2007). In Asymmetric Synthesis. Royal Society of Chemistry.
-
Arnerić, S. P., et al. (2018). Regulatory-accepted drug development tools are needed to accelerate innovative CNS disease treatments. Biochemical Pharmacology, 151, 291–306.
Sources
- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug design, in vitro pharmacology, and structure-activity relationships of 3-acylamino-2-aminopropionic acid derivatives, a novel class of partial agonists at the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design of new analogues of glutamic acid with a conformationally restricted structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shaunlacob.com [shaunlacob.com]
- 7. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of novel conformationally constrained homologues of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.ru [sci-hub.ru]
- 10. Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 13. 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cdn-links.lww.com [cdn-links.lww.com]
- 19. researchgate.net [researchgate.net]
- 20. Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes [infoscience.epfl.ch]
- 21. NMDA receptor - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The NMDA receptor partial agonist, 1-aminocyclopropanecarboxylic acid (ACPC), reduces ethanol consumption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Clinical overview of NMDA-R antagonists and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. | BioWorld [bioworld.com]
- 28. Antisense Drugs Make Sense for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Artificial Intelligence for Natural Products Drug Discovery in Neurodegenerative Therapies: A Review [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. c-path.org [c-path.org]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 35. researchgate.net [researchgate.net]
The Bulwark of Stability: A Technical Guide to the Role of the Tert-butyl Group in Aminocyclopropanecarboxylate Chemistry
Abstract
The 1-aminocyclopropanecarboxylic acid (ACC) scaffold is a conformationally constrained building block of significant interest in medicinal chemistry. Its rigid cyclopropane ring offers a unique three-dimensional presentation of pharmacophoric groups. The strategic incorporation of a tert-butyl group onto this framework, either on the ring or as an ester protecting group, profoundly influences the molecule's stability, conformation, and, consequently, its biological activity. This in-depth technical guide elucidates the multifaceted role of the tert-butyl group in the stability of aminocyclopropanecarboxylates. We will explore the intricate interplay of steric hindrance, stereoelectronic effects, and conformational locking, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide will delve into the causality behind experimental design and provide actionable protocols for the synthesis and analysis of these important molecules.
Introduction: The Allure of the Constrained Scaffold
1-Aminocyclopropanecarboxylic acids (ACCs) are a class of non-proteinogenic amino acids that have garnered considerable attention in drug discovery. The inherent strain of the cyclopropane ring, with its C-C-C bond angles compressed to 60° from the ideal 109.5°, imparts a high degree of rigidity to the molecule. This rigidity is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
The introduction of a tert-butyl group, a sterically demanding and chemically robust moiety, serves as a powerful tool to further modulate the properties of the ACC scaffold. Its influence extends beyond simple steric bulk, impacting the electronic environment and dictating conformational preferences that can have far-reaching consequences for molecular stability and function.
The Stabilizing Influence of the Tert-butyl Group: A Triad of Effects
The role of the tert-butyl group in enhancing the stability of aminocyclopropanecarboxylates can be attributed to three primary factors: steric hindrance, conformational locking, and stereoelectronic effects.
Steric Hindrance: A Shield Against Degradation
The most intuitive contribution of the tert-butyl group is its immense steric bulk.[1][2] When strategically positioned, it can act as a "steric shield," protecting susceptible functionalities from enzymatic degradation or unwanted chemical reactions.
-
Metabolic Shielding: In drug development, a common challenge is the metabolic lability of drug candidates. A tert-butyl group can be strategically placed near a metabolic "hotspot" to physically block the approach of metabolizing enzymes, such as cytochrome P450s.[1] This can significantly increase the in vivo half-life of the drug, improving its pharmacokinetic profile.
-
Chemical Stability: The steric hindrance provided by the tert-butyl group can also prevent undesirable intramolecular reactions. For instance, it can hinder the formation of lactams or other degradation products that may arise from the interaction of the amino and carboxyl groups.
Conformational Locking: Dictating Molecular Shape
The large energetic barrier to rotation around a bond connected to a tert-butyl group effectively "locks" the conformation of the molecule into a preferred arrangement.[1] This is particularly impactful in the constrained environment of the cyclopropane ring.
In the context of an aminocyclopropanecarboxylate, a tert-butyl group on the ring can force the amino and carboxyl substituents into specific orientations. This pre-organization can be crucial for optimal binding to a target protein, as it presents the key pharmacophoric elements in a bioactive conformation. This concept is analogous to the "conformational lock" observed in 4-tert-butylprolines, where the tert-butyl group dictates the puckering of the pyrrolidine ring.
Caption: Conformational freedom in unsubstituted vs. tert-butyl substituted ACC.
Stereoelectronic Effects: Subtle but Significant Contributions
Beyond sterics, the tert-butyl group can exert subtle stereoelectronic effects that contribute to the overall stability of the molecule.
-
Hyperconjugation: The C-C and C-H bonds of the tert-butyl group can engage in hyperconjugation with the strained bonds of the cyclopropane ring. This donation of electron density from the σ-orbitals of the tert-butyl group into the σ*-antibonding orbitals of the cyclopropane ring can help to alleviate some of the inherent ring strain, thereby stabilizing the molecule.
-
Inductive Effects: The tert-butyl group is weakly electron-donating through induction.[1] This can influence the acidity of the carboxylic acid and the basicity of the amine, which in turn can affect the molecule's physicochemical properties and its interactions with biological targets.
Synthesis and Characterization of Tert-butyl Aminocyclopropanecarboxylates
The synthesis of aminocyclopropanecarboxylates bearing a tert-butyl group often involves multi-step sequences. The tert-butyl group can be introduced either as part of the cyclopropanation precursor or as a protecting group for the carboxylic acid functionality.
Synthetic Strategies
A common approach involves the cyclopropanation of an appropriately substituted alkene. For instance, the reaction of a tert-butyl-containing α,β-unsaturated ester with a diazocompound can yield the desired cyclopropane ring. Subsequent functional group manipulations can then be performed to install the amino group.
Alternatively, the tert-butyl ester of 1-aminocyclopropanecarboxylic acid can be synthesized by protecting the commercially available amino acid.
Experimental Protocol: Synthesis of Tert-butyl 1-aminocyclopropanecarboxylate
This protocol describes the esterification of 1-aminocyclopropanecarboxylic acid using tert-butyl acetate.
Materials:
-
1-Aminocyclopropanecarboxylic acid (ACC)
-
tert-Butyl acetate
-
Perchloric acid (70%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a stirred suspension of 1-aminocyclopropanecarboxylic acid (1.0 eq) in dichloromethane (10 volumes) and tert-butyl acetate (5 volumes) at 0 °C, slowly add perchloric acid (0.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 5 volumes).
-
Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Characterization Techniques
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The characteristic singlet for the nine protons of the tert-butyl group is a key diagnostic signal.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H and C=O stretches.
Computational Modeling of Conformational Stability
Computational chemistry provides a powerful tool to investigate the conformational landscape of tert-butyl substituted aminocyclopropanecarboxylates and to quantify the energetic contributions of the tert-butyl group to the overall stability.
Computational Workflow
Caption: A typical computational workflow for analyzing conformational stability.
Key Computational Parameters
-
Level of Theory: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**) is commonly employed for geometry optimizations and energy calculations.
-
Solvation Model: To mimic physiological conditions, an implicit solvation model (e.g., PCM, SMD) can be included in the calculations.
Table 1: Representative Computational Data on Conformational Energies
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |
| A | 0° | 2.5 |
| B | 60° | 1.0 |
| C | 120° | 0.0 (Global Minimum) |
| D | 180° | 3.0 |
Note: This is hypothetical data for illustrative purposes.
Applications in Drug Discovery and Development
The unique properties imparted by the tert-butyl group make tert-butyl aminocyclopropanecarboxylates valuable building blocks in drug discovery.
-
Peptidomimetics: The conformationally constrained nature of these molecules makes them excellent scaffolds for mimicking peptide turns and secondary structures.
-
Enzyme Inhibitors: The rigid framework can be used to design potent and selective enzyme inhibitors by precisely positioning binding groups.
-
Modulation of Physicochemical Properties: The lipophilic nature of the tert-butyl group can be exploited to enhance membrane permeability and oral bioavailability of drug candidates.[1]
Conclusion
The tert-butyl group is far more than an inert bulky substituent in the context of aminocyclopropanecarboxylate chemistry. Its profound influence on molecular stability through a combination of steric shielding, conformational locking, and subtle stereoelectronic effects provides a powerful strategy for fine-tuning the properties of these important building blocks. A thorough understanding of these principles is essential for the rational design of novel therapeutics and functional molecules. The experimental and computational methodologies outlined in this guide provide a framework for researchers to explore and harness the stabilizing power of the tert-butyl group in their own research endeavors.
References
-
ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]
-
Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Retrieved from [Link]
-
M.I.H.K., M.I.H., & T.T. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Retrieved from [Link]
-
AWS. (2021, January 11). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ChemRxiv. (2021, March 15). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. Retrieved from [Link]
-
PubMed. (1998). 1-Aminocylopropane-1-carboxylic acid derivatives as ligands at the glycine-binding site of the N-methyl-D-aspartate receptor. Retrieved from [Link]
-
PMC. (n.d.). Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. Retrieved from [Link]
-
PubMed Central. (n.d.). Absolute Configuration and Conformation of (−)-R-t-Butylphenylphosphinoamidate: Chiroptical Spectroscopy and X-ray Analysis. Retrieved from [Link]
-
ResearchGate. (2025). Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9‐borabicyclo[3.3.1]nonane. Retrieved from [Link]
-
ChemRxiv. (2022, August 2). Synthesis and styrene copolymerization of novel mono, di, and tri ring-substituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]
-
Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. Retrieved from [Link]
-
PubMed. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Strategic Incorporation of Tert-butyl 1-aminocyclopropanecarboxylate for Advanced Peptide Synthesis
Introduction: Engineering Peptides with Precision and Stability
In the landscape of modern drug discovery and materials science, the demand for peptides with enhanced therapeutic properties—such as improved stability, receptor selectivity, and bioavailability—has driven the exploration of non-canonical amino acids (ncAAs).[1][2] Among these, conformationally constrained residues are powerful tools for sculpting peptide backbones into predictable and stable secondary structures.[3][4] Tert-butyl 1-aminocyclopropanecarboxylate, a protected form of 1-aminocyclopropanecarboxylic acid (Acc), stands out as a pivotal building block in this endeavor.[5][6] Its rigid cyclopropane ring introduces significant conformational constraints, making it an effective inducer of β-turn structures and a disruptor of helical formations, akin to proline.[7] This guide provides an in-depth exploration of the rationale, strategic considerations, and detailed protocols for incorporating this compound into synthetic peptides, aimed at researchers, scientists, and drug development professionals.
The core advantage of employing Acc derivatives lies in their ability to pre-organize a peptide chain, thereby reducing the entropic penalty upon binding to a biological target and enhancing metabolic stability against enzymatic degradation.[2][8][9] The cyclopropane moiety fixes the side-chain orientation, offering a unique handle for fine-tuning peptide architecture for optimal interaction with receptors.[5][6] This application note will detail the use of the commonly employed N-Boc and O-tert-butyl protected derivative, Boc-Acc-OtBu, within the framework of solid-phase peptide synthesis (SPPS).
Part 1: Scientific Rationale and Strategic Considerations
The Conformational Impact of 1-Aminocyclopropanecarboxylic Acid (Acc)
The defining feature of Acc is the severe restriction it imposes on the peptide backbone's rotational freedom. The cyclopropane ring limits the possible values of the dihedral angles phi (φ) and psi (ψ), effectively locking the local conformation. Computational and experimental studies have shown that Acc residues favor φ values around ±80°, which strongly promotes the formation of β-turn secondary structures.[7] This makes Acc an invaluable tool for designing peptidomimetics that mimic the bioactive conformation of natural peptides, particularly at loop or turn regions critical for receptor recognition.[10][11]
Unlike flexible glycine or alanine residues, the incorporation of Acc provides a predictable structural scaffold. This is crucial for structure-activity relationship (SAR) studies, where precise control over conformation is necessary to deconvolute the structural requirements for biological activity.
Choosing the Right Synthetic Strategy: Boc vs. Fmoc Chemistry
The incorporation of Boc-Acc-OtBu is compatible with the two primary strategies of solid-phase peptide synthesis (SPPS): tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry.[1][12]
-
Boc/Bzl Strategy: In this approach, the temporary Nα-protection is provided by the acid-labile Boc group, while more permanent side-chain protection often relies on benzyl-based groups.[12][13] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while final cleavage from the resin and side-chain deprotection require a strong acid such as hydrofluoric acid (HF).[12][14][15] Given that Boc-Acc-OtBu has two acid-labile tert-butyl protecting groups, the Boc/Bzl strategy is highly synergistic.
-
Fmoc/tBu Strategy: Here, the Nα-Fmoc group is removed with a base (typically piperidine), while acid-labile groups like tert-butyl (tBu) protect the side chains.[16] While feasible, incorporating a Boc-protected amino acid into an Fmoc synthesis requires an extra "switch-over" step. More practically, one would use an Fmoc-protected version of Acc (Fmoc-Acc-OH) for this strategy.
For the purpose of this guide, we will focus on the Boc/Bzl strategy , which is well-suited for the dual tert-butyl protection of the monomer.
The Challenge of Steric Hindrance and Coupling Reagent Selection
1-Aminocyclopropanecarboxylic acid is an α,α-disubstituted amino acid, which presents significant steric hindrance at both the amine and the carboxyl group.[17][18] This steric bulk can dramatically slow down the kinetics of peptide bond formation, leading to incomplete reactions and deletion sequences if not properly addressed.[19][20]
Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) may prove inefficient.[17][21] Therefore, the use of more potent, modern coupling reagents is imperative for achieving high coupling yields. These are typically phosphonium or aminium/uronium salts that generate highly reactive activated esters.[22]
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium Salt | Highly efficient, especially for hindered couplings; rapid reaction times.[22] | Higher cost; potential for side reactions if not used correctly. |
| HBTU | Aminium Salt | Robust and widely used; good performance for many difficult couplings.[22] | Can cause guanidinylation of the free amine. |
| COMU | Aminium Salt | Coupling efficiency comparable to HATU; safer (non-explosive byproducts).[21][22] | Newer reagent, may have less literature support for specific applications. |
| PyBOP | Phosphonium Salt | Effective for hindered systems; less risk of guanidinylation than uronium salts.[22] | Can be less reactive than HATU for the most challenging couplings. |
Recommendation: For incorporating the sterically demanding Acc residue, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice due to its superior activation and rapid kinetics.[22] A double coupling protocol is strongly recommended to ensure the reaction proceeds to completion.
Part 2: Experimental Protocols
This section provides detailed step-by-step protocols for the manual solid-phase synthesis of a peptide containing an Acc residue using the Boc/Bzl strategy on a Merrifield resin.
Materials and Reagents
-
Resin: Merrifield resin (chloromethylated polystyrene-co-divinylbenzene)
-
Amino Acids: Boc-protected amino acids (including Boc-Acc-OH or its pre-protected form)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Neutralization Reagent: 5% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)
-
Coupling Reagents:
-
Boc-Amino Acid (3 equivalents)
-
HATU (2.9 equivalents)
-
DIEA (6 equivalents)
-
-
Washing Solvents: DCM, DMF, IPA
Workflow Diagram: Boc-SPPS Cycle for Acc Incorporation
Caption: Boc-SPPS cycle for incorporating a new amino acid.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Nα-Boc group from the resin-bound peptide.[13][23]
-
Swell the Resin: Swell the peptide-resin in DCM for 20 minutes in a reaction vessel.
-
Drain: Drain the DCM.
-
Pre-wash: Add the deprotection solution (50% TFA in DCM) and agitate for 2 minutes. Drain.
-
Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes. The resin may develop a reddish or orange color.
-
Drain: Drain the TFA solution.
-
Wash: Wash the resin thoroughly to remove residual acid:
-
DCM (3 times)
-
IPA (2 times)
-
DCM (3 times)
-
Protocol 2: Neutralization
After acid treatment, the newly freed N-terminal amine exists as a trifluoroacetate salt and must be neutralized to the free amine for the subsequent coupling reaction.[13][23]
-
First Neutralization: Add the neutralization solution (5% DIEA in DCM) to the washed resin and agitate for 5 minutes. Drain.
-
Second Neutralization: Repeat the neutralization step with a fresh portion of the solution for another 5 minutes. Drain.
-
Wash: Wash the resin to remove excess DIEA:
-
DCM (3 times)
-
DMF (3 times)
-
Protocol 3: Coupling of Boc-1-aminocyclopropanecarboxylate
This protocol details the critical step of forming the peptide bond using HATU activation. A double coupling is performed to maximize yield due to steric hindrance.
-
Prepare Coupling Solution: In a separate vial, dissolve Boc-Acc-OH (3 eq.) and HATU (2.9 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and pre-activate for 1-2 minutes. The solution should turn yellow.
-
First Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 1-2 hours.
-
Drain and Wash: Drain the coupling solution and wash the resin with DMF (3 times).
-
Second Coupling: Repeat steps 1 and 2 to perform a second coupling, ensuring the reaction goes to completion.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly:
-
DMF (3 times)
-
DCM (3 times)
-
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines. Note: The Kaiser test is not applicable for N-terminal proline or other secondary amines.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with strong acids like anhydrous HF or TFMSA.[12][14][24] This procedure requires specialized equipment and safety precautions and should be performed by experienced personnel.
Part 3: Visualization of Key Structures
Caption: Key chemical structures relevant to Acc peptide synthesis.
Conclusion
This compound is a powerful building block for peptide chemists seeking to exert precise control over peptide conformation. Its incorporation, while challenging due to steric hindrance, can be effectively managed through the selection of potent coupling reagents like HATU and the application of optimized SPPS protocols. The resulting peptides, endowed with constrained architectures, offer significant advantages in stability and receptor affinity, making them prime candidates for the development of next-generation therapeutics and advanced biomaterials.[9] By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently leverage the unique properties of Acc to advance their scientific objectives.
References
- Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819.
- Perczel, A., Angyan, J. G., Kajtar, M., Viviani, W., Rivail, J. L., Marcoccia, J. F., & Csizmadia, I. G. (1991). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of the American Chemical Society, 113(16), 6256-6265.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186.
- Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6403-6411.
- Zhang, L., & Liu, X. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Frontiers in Microbiology, 12, 796542.
- Wińska-Kik, A., Gieldon, A., Rodziewicz-Motowidło, S., & Łęgowska, A. (2022). Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue. RSC advances, 12(11), 6667–6675.
- Ogata, M., et al. (2018). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Hôpital, M. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 33(7), 1061-1072.
- Wester, A., et al. (2017). HPLC–UV profile of the ACCA peptides and following exposure to ACE.
-
Le, T. (2021). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
- Foley, D. J., et al. (2015). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic letters, 17(14), 3482–3485.
- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of peptide science, 6(7), 301–313.
- Stammer, C. H., & Buckley, T. F. (1981). Peptide synthesis with 1-Aminocyclopropane-1-carboxylic acid. Peptides, 2(4), 363-365.
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
- Goudreau, N., et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic letters, 16(23), 6184–6187.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
- Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in molecular biology, 1030, 41–55.
- Brodsky, M. H., & Schepartz, A. (2020). Incorporation of Aza-Glycine Into Collagen Peptides. The Journal of organic chemistry, 85(3), 1706–1711.
- Vizzavona, J., & Mery, J. (2002). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 211, 3-23.
- Soderberg, T. (2022). 26.7: Peptide Synthesis. Chemistry LibreTexts.
- Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in plant science, 10, 1602.
- Sampaio, T. L., et al. (2017). Homology structure of accA protein showing epitopes hydrophilic...
- Piras, M., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(02), 271–291.
- Al-Sha'er, M. A. (2023). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 13(11), 131-140.
- Singh, Y., et al. (2013). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 5(12), 113-118.
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. wjarr.com [wjarr.com]
- 11. jocpr.com [jocpr.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Deprotection of tert-Butyl Esters in Aminocyclopropanecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Challenge of tert-Butyl Esters in Constrained Amino Acid Chemistry
Aminocyclopropanecarboxylic acids (ACCs) are conformationally constrained amino acid analogues of significant interest in medicinal chemistry and drug development. Their rigid cyclopropane backbone imparts unique structural pre-organization to peptides and small molecules, often leading to enhanced potency, selectivity, and metabolic stability. In the multi-step synthesis of ACC-containing molecules, the protection of the carboxylic acid moiety is paramount. The tert-butyl (tBu) ester is a widely employed protecting group due to its steric bulk, which confers high stability across a broad range of reaction conditions, including basic and nucleophilic environments.[1]
However, the very stability that makes the tBu ester an excellent protecting group also presents a distinct challenge: its cleavage requires specific, often harsh, conditions that can compromise other sensitive functional groups within a complex molecule. This is particularly relevant in ACC derivatives, which may contain other acid-labile protecting groups such as the tert-butoxycarbonyl (Boc) group on the amine.[2] Therefore, a strategic and well-informed approach to tBu ester deprotection is critical for synthetic success.
This guide provides a detailed overview of the primary and alternative methods for cleaving tert-butyl esters, with a focus on the mechanistic rationale, substrate compatibility, and detailed experimental protocols relevant to aminocyclopropanecarboxylate chemistry.
Part 1: The Deprotection Mechanism
The cleavage of a tert-butyl ester under acidic conditions proceeds through a mechanism involving the formation of a stable tertiary carbocation.[1][3] This pathway, distinct from the saponification of methyl or ethyl esters, is facile due to the exceptional stability of the resulting tert-butyl cation.
-
Protonation: The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, which significantly increases the electrophilicity of the carbonyl carbon.[1][4]
-
C-O Bond Cleavage: The key step is the cleavage of the alkyl-oxygen bond, which releases the free carboxylic acid and the highly stable tert-butyl carbocation.[3][5]
-
Cation Quenching: The tert-butyl cation is subsequently quenched, typically through deprotonation by a weak base (like the trifluoroacetate anion) to form isobutylene gas, or by reacting with a nucleophile.[6] The formation of gaseous isobutylene helps drive the reaction to completion.[6]
Caption: Decision workflow for selecting a deprotection method.
Part 3: Comparative Data and Protocols
Summary of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Disadvantages & Considerations | Key Substrate Compatibility |
| Standard Acidolysis | TFA in DCM, Room Temp, 1-5 h [7] | Fast, reliable, high-yielding, simple work-up. | Not selective; cleaves Boc, Trityl, and other acid-labile groups. [2][8]Corrosive reagents. | Robust molecules, final deprotection step. |
| Lewis Acid | ZnBr₂ in DCM, Room Temp, 24 h [9] | Can be selective for tBu ester over N-Boc. [9][8] | Slower reaction times. Stoichiometric amounts of Lewis acid required. | N-Boc protected aminocyclopropanes. [10] |
| Mild Brønsted Acid | 85% aq. H₃PO₄, Toluene, 40-50 °C [2] | Milder than TFA, environmentally benign. [11] | May require elevated temperatures; slower than TFA. | Substrates with moderate acid sensitivity. |
| Thermal | High-boiling solvent or flow reactor, 120-240 °C [12] | Reagent-free, very clean, by-product is gaseous. [12] | Requires high temperatures, not suitable for thermally labile compounds. Specialized equipment for flow. | Thermally stable molecules. |
| Silyl Iodide | TMSI (or TMSCl/NaI), CH₂Cl₂ or CH₃CN, Room Temp [13] | Mechanistically different from acidolysis. Effective for many esters/ethers. | Reagent is moisture-sensitive and corrosive. [13]Generates alkyl iodide by-products. | Complex molecules where acidic/thermal methods fail. |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection [2][7]
-
Dissolution: Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 1:1 v/v mixture). For substrates with some sensitivity, the TFA concentration can be reduced to 20-50% in DCM.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material has been consumed (typically 1-5 hours).
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Purification: The crude product, often obtained as a TFA salt, can be purified by precipitation from a non-polar solvent (e.g., cold diethyl ether), crystallization, or chromatography. [4] **Protocol 2: Selective Deprotection using Zinc Bromide (ZnBr₂)[9]
-
Preparation: To a solution of the N-protected aminocyclopropanecarboxylate tert-butyl ester (1 equivalent) in anhydrous DCM, add zinc bromide (ZnBr₂, ~5 equivalents).
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction over 24 hours by TLC or LC-MS. The reaction is typically slower than with strong Brønsted acids.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid and remove zinc salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 3: General Procedure for Thermal Deprotection in a Flow Reactor[12]
-
System Setup: Prepare a solution of the tert-butyl ester substrate in a suitable protic solvent (e.g., methanol or trifluoroethanol).
-
Flow Reaction: Pump the solution through a continuous plug flow reactor system pre-heated to the desired temperature (e.g., 180-240 °C). The residence time is controlled by the flow rate and reactor volume (typically 15-40 minutes).
-
Collection: Collect the reactor effluent after it has cooled.
-
Isolation: The product is typically isolated by simple solvent exchange or evaporation, as no additional reagents are used. The resulting carboxylic acid often crystallizes directly from the solution in high purity. [12]
References
-
ACS Publications. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link] [14]18. YouTube. (2020). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. [Link] [5]19. ResearchGate. (n.d.). Selective cleavage of primary MPM ethers with TMSI/Et3N. [Link]
-
PubMed. (2019). A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides. [Link] [15]21. Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
ResearchGate. (n.d.). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. [Link] [16]25. Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link] [17]26. Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Selective Deprotection Strategy for the Construction of trans-2-Aminocyclopropanecarboxylic Acid Derived Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tert-Butyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 1-aminocyclopropanecarboxylate
Welcome to the technical support center for the synthesis and purification of tert-butyl 1-aminocyclopropanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and optimize your reaction conditions for this valuable synthetic building block.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Formation in Cyclopropanation Step
You are performing a Simmons-Smith or related cyclopropanation reaction to form the cyclopropane ring and are observing a low yield or no desired product.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Activation of Zinc | The zinc-copper couple or other zinc reagents may not be sufficiently activated, leading to poor reactivity. | Ensure the zinc dust is of high purity and activated properly. Common activation methods include washing with HCl, followed by water, ethanol, and ether washes. For Zn-Cu couple, heating zinc dust with copper(I) chloride or copper(II) acetate is effective. |
| Poor Quality of Diiodomethane | Diiodomethane can decompose over time, releasing iodine which can inhibit the reaction. | Use freshly distilled or commercially available stabilized diiodomethane. Store it in a dark, cool place. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Highly coordinating solvents can slow down the reaction. | Diethyl ether or dichloromethane are commonly used and effective solvents. Avoid highly coordinating solvents like THF unless specified in a validated protocol. |
| Presence of Water | The organozinc intermediates are sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Substrate-Related Issues | The starting material (e.g., an N-protected allylic amine) may have functional groups that interfere with the reaction. | Ensure that any functional groups that can react with the organozinc reagent are appropriately protected. |
Problem 2: Difficulty in Isolating and Purifying the Product
You have completed the reaction, but are struggling to isolate the this compound in a pure form.
| Potential Cause | Explanation | Recommended Solution |
| Emulsion Formation During Workup | The presence of both organic and aqueous phases with amphiphilic molecules can lead to stable emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product is Water-Soluble | As an amino acid ester, the product may have some solubility in the aqueous phase, especially if the pH is acidic. | During the workup, ensure the aqueous layer is neutral or slightly basic before extraction to minimize the protonation of the amino group and reduce water solubility. |
| Co-elution of Impurities During Chromatography | Non-polar impurities from the cyclopropanation step or starting materials may co-elute with the product on silica gel. | Optimize your column chromatography conditions. A gradient elution with a hexane/ethyl acetate system, gradually increasing the polarity, is often effective. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and reduce tailing by deactivating acidic sites on the silica gel. |
| Product is an Oil and Difficult to Handle | The free base of this compound can be an oil, making it difficult to handle and weigh accurately. | Consider converting the product to its hydrochloride salt by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same solvent. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle.[1] |
Problem 3: Presence of Significant Impurities in the Final Product
Your final product shows significant impurities by NMR or HPLC analysis.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The starting material is still present in the final product. | Monitor the reaction progress closely using TLC or LC-MS. If the reaction has stalled, consider adding more reagent or extending the reaction time. However, be mindful of potential side reactions with prolonged reaction times. |
| Side Reactions During Cyclopropanation | Formation of byproducts such as zinc-containing residues or oligomers of the starting material. | A well-controlled reaction temperature and slow addition of reagents can minimize side reactions. A thorough aqueous workup is crucial to remove inorganic byproducts. |
| Deprotection of the Boc Group | If the starting material is N-Boc protected, acidic conditions during the reaction or workup can lead to premature deprotection of the Boc group. | Maintain neutral or slightly basic conditions during the workup. If acidic conditions are necessary, use them at low temperatures and for a short duration. |
| Formation of Di-tert-butyl Carbonate | If the synthesis involves the use of Boc-anhydride for protection, unreacted Boc-anhydride or its byproducts may be present. | A thorough workup with a mild base (e.g., sodium bicarbonate solution) can help remove these impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the cyclopropanation reaction?
A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. Staining with potassium permanganate or ninhydrin (if the amino group is free) can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.
Q2: My NMR spectrum shows a complex multiplet for the cyclopropyl protons. Is this normal?
A2: Yes, this is expected. The two methylene protons on the cyclopropane ring are diastereotopic and will appear as a complex multiplet due to geminal and cis/trans vicinal coupling to each other and to the other protons on the ring. The exact appearance will depend on the spectrometer frequency and the specific stereochemistry of your molecule. A high-field NMR instrument (e.g., 400 MHz or higher) will provide better resolution.
Q3: How should I store this compound?
A3: The free base is best stored at low temperatures (e.g., 4°C) under an inert atmosphere to prevent degradation.[2] The hydrochloride salt is generally more stable and can be stored at room temperature, although refrigeration is still recommended for long-term storage.
Q4: Can I use a different protecting group for the amine instead of Boc?
A4: Yes, other protecting groups like Cbz (carboxybenzyl) can be used. However, the deprotection conditions will be different. The Boc group is advantageous because it can be removed under relatively mild acidic conditions, which are often compatible with the tert-butyl ester.
Q5: I am seeing a peak at around 1.4-1.5 ppm in my proton NMR that integrates to more than 9 protons. What could this be?
A5: This is likely due to the presence of residual tert-butanol or other tert-butyl containing impurities from the starting materials or side reactions. A common impurity is di-tert-butyl carbonate if Boc-anhydride was used. Careful purification by column chromatography should remove these impurities.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate
This protocol outlines a common route starting from a protected serine derivative, followed by cyclopropanation.
Step 1: Synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)acrylate
-
To a solution of N-Boc-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add trifluoromethanesulfonic anhydride (Tf2O) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired acrylate.
Step 2: Cyclopropanation
-
Prepare a solution of the acrylate from Step 1 (1.0 eq) in anhydrous diethyl ether under an argon atmosphere.
-
In a separate flask, prepare the Simmons-Smith reagent by adding diiodomethane (2.0 eq) to a suspension of zinc-copper couple (2.5 eq) in anhydrous diethyl ether.
-
Add the Simmons-Smith reagent suspension to the acrylate solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove the zinc salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate.
Protocol 2: Deprotection of the Boc Group
-
Dissolve the N-Boc protected product from Protocol 1 (1.0 eq) in a minimal amount of a suitable solvent such as DCM or dioxane.
-
Add a solution of 4M HCl in dioxane (5-10 eq) or trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting product will be the hydrochloride salt of this compound. This can often be used directly or triturated with diethyl ether to obtain a solid.
Visualizations
Workflow for the Synthesis of this compound
Caption: A typical synthetic route to this compound hydrochloride.
Troubleshooting Decision Tree for Low Cyclopropanation Yield
Caption: Decision-making process for troubleshooting low yields in the cyclopropanation step.
References
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Institute of Industrial Organic Chemistry.[Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR.[Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.[Link]
- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate.[Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses.[Link]
-
Supporting Information. Royal Society of Chemistry.[Link]
-
Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals. Journal of Chromatography A.[Link]
-
Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.[Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC.[Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. International Journal of Research in Pharmacy and Chemistry.[Link]
-
chromatographic purification steps: Topics by Science.gov. Science.gov.[Link]
-
EXPLAIN HNMR SPECTRUM OF tert-butyl methyl ether. YouTube.[Link]
-
Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound? ResearchGate.[Link]
-
How to purify p-amino tert butyl benzamide ? ResearchGate.[Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.[Link]
-
Supporting Information for. The Royal Society of Chemistry.[Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
-
tert-Butyl Esters. Organic Chemistry Portal.[Link]
Sources
Technical Support Center: Stereoselectivity in Reactions with Tert-butyl 1-aminocyclopropanecarboxylate
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with Tert-butyl 1-aminocyclopropanecarboxylate (t-Bu-ACCA). This constrained amino acid analog is a valuable building block in medicinal chemistry for introducing conformational rigidity into peptides and small molecules. However, its unique steric hindrance presents significant challenges in controlling stereoselectivity during chemical transformations.
This guide is structured to provide practical, in-depth solutions to common issues encountered in the lab. We will move from foundational questions to specific troubleshooting scenarios, explaining the causality behind experimental choices to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high stereoselectivity with t-Bu-ACCA derivatives so challenging?
The primary challenge stems from the steric bulk of the tert-butyl ester and the rigid, three-membered cyclopropane ring. This combination can lead to ambiguous steric differentiation of the prochiral faces of reacting partners. In reactions like peptide couplings or alkylations, the approach of reagents can be hindered, often resulting in mixtures of diastereomers. The cyclopropane ring itself restricts bond rotation, which can limit the ability of the molecule to adopt the ideal transition state geometry for high stereoselectivity.
Q2: What are the most critical factors to consider upfront when planning a stereoselective reaction with t-Bu-ACCA?
There are three pillars to consider for maximizing your chances of success:
-
Catalyst/Reagent Choice: The selection of a chiral catalyst, auxiliary, or reagent is paramount. The catalyst's structure must be able to effectively discriminate between the faces of the reacting species despite the steric hindrance of the t-Bu-ACCA moiety.
-
Solvent Environment: Solvents are not merely a medium for the reaction; they can significantly influence the transition state geometry through solvation effects.[1][2] The polarity, coordinating ability, and hydrogen-bonding potential of the solvent can stabilize or destabilize key intermediates, directly impacting stereochemical outcomes.[1][2][3]
-
Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by reducing the available thermal energy. This makes the energy difference between the diastereomeric transition states more significant, favoring the formation of the thermodynamically more stable product. However, this can also drastically reduce the reaction rate.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Poor Diastereoselectivity in a Peptide Coupling Reaction
Problem: You are coupling t-Bu-ACCA to a chiral amino acid, and the resulting dipeptide is a nearly 1:1 mixture of diastereomers.
Root Cause Analysis: The activating agent and reaction conditions are likely not providing a sufficiently ordered transition state to differentiate between the prochiral faces of the incoming nucleophile or the activated ester. The steric bulk of the t-Bu-ACCA is preventing effective stereochemical communication.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor diastereoselectivity.
Step-by-Step Solutions:
-
Change the Coupling Reagent: Standard coupling reagents like HATU or HBTU might not be optimal.
-
Recommendation: Switch to a coupling reagent known for efficacy with sterically hindered amino acids. For instance, the in-situ generation of acyl fluorides using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be highly effective for coupling sterically demanding amino acids.[4] Another option is to use phosphonium-based reagents like PyBOP, which can sometimes offer better solubility and reactivity profiles.[4]
-
Causality: These reagents can generate more reactive acylating species or have different steric profiles that alter the transition state assembly, leading to better facial discrimination.
-
-
Modify the Solvent: Dichloromethane (DCM) and Dimethylformamide (DMF) are common, but their properties differ significantly.
-
Recommendation: If using a non-polar solvent like DCM, consider switching to a more polar, coordinating solvent like DMF or N-Methyl-2-pyrrolidone (NMP). Conversely, if in a polar solvent, explore less coordinating options like 2-methyltetrahydrofuran (2-MeTHF).
-
Causality: The solvent can influence the conformation of the reactants and the transition state.[2][3] A more coordinating solvent might help to pre-organize the reactants through hydrogen bonding or dipole-dipole interactions, leading to a more ordered transition state and higher diastereoselectivity.
-
-
Adjust the Reaction Temperature:
-
Recommendation: Run a temperature screening study, starting from room temperature down to -40°C or lower.
-
Causality: Lowering the temperature decreases the kinetic energy of the system. According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states will have a more pronounced effect on the product ratio at lower temperatures, favoring the pathway with the lower energy barrier.
-
Data-Driven Decision Making:
| Parameter | Condition A (Initial) | Condition B (Optimized) | Diastereomeric Ratio (d.r.) |
| Coupling Reagent | HATU | TFFH | 1.2 : 1 |
| Solvent | DCM | DMF | 3 : 1 |
| Temperature | 25°C | -20°C | >10 : 1 |
This table illustrates a hypothetical optimization pathway. Actual results will vary.
Scenario 2: Low Enantioselectivity in an Asymmetric Alkylation
Problem: You are performing an asymmetric alkylation on an N-protected t-Bu-ACCA derivative using a chiral phase-transfer catalyst, but the enantiomeric excess (e.e.) is low.
Root Cause Analysis: The chosen chiral catalyst is not creating a sufficiently differentiated chiral environment around the enolate of the t-Bu-ACCA derivative. The catalyst-substrate interaction is weak or sterically mismatched.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low enantioselectivity.
Step-by-Step Solutions:
-
Screen a Panel of Chiral Catalysts:
-
Recommendation: Do not rely on a single class of catalyst. If using a Cinchona alkaloid-derived catalyst, for example, screen others with different backbone structures, such as those derived from chiral diamines or amino alcohols.[5][6] Organocatalysts like chiral phosphoric acids or bifunctional thioureas could also be effective.[5]
-
Causality: Different catalyst scaffolds create unique three-dimensional chiral pockets. The steric and electronic properties of the t-Bu-ACCA substrate will have specific interactions with each catalyst, and finding the right match is crucial for high stereoinduction.
-
-
Optimize Catalyst Loading and Additives:
-
Recommendation: Vary the catalyst loading from 1 mol% to 10 mol%. The optimal loading is not always the lowest possible. Additionally, the presence of additives like inorganic salts (e.g., LiCl, CsF) can influence the aggregation state of the catalyst and the reactivity of the enolate.
-
Causality: Catalyst aggregation can lead to non-linear effects where the enantioselectivity is dependent on the catalyst concentration. Additives can act as co-catalysts or modify the ionic strength of the medium, affecting the tightness of the ion pair between the enolate and the chiral cation of the catalyst.
-
-
Systematically Evaluate Solvent Choice:
-
Recommendation: Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM).
-
Causality: In phase-transfer catalysis, the solvent plays a critical role in the solvation of the ion pair. A non-polar solvent can lead to a tighter ion pair, potentially enhancing the influence of the chiral cation on the enolate's facial selectivity. Conversely, a more polar solvent might be necessary for solubility but could lead to a looser ion pair and lower enantioselectivity.[2]
-
Advanced Protocols & Methodologies
Protocol: Asymmetric Synthesis via Chiral Auxiliary
For reactions where a suitable chiral catalyst cannot be identified, employing a chiral auxiliary can be a robust strategy. The Ellman sulfinamide is a prime example of a versatile chiral auxiliary for the synthesis of chiral amines.[7][8]
Experimental Workflow:
-
Condensation: Condense the ketone precursor of your desired t-Bu-ACCA derivative with (R)- or (S)-tert-butanesulfinamide.[7]
-
Diastereoselective Addition: Perform the nucleophilic addition (e.g., Grignard or organolithium reagent). The chiral sulfinyl group directs the incoming nucleophile to one face of the C=N double bond.
-
Auxiliary Cleavage: Remove the sulfinamide auxiliary under acidic conditions to reveal the chiral amine.
Caption: Asymmetric synthesis using a chiral auxiliary.
This method transforms the problem of achieving enantioselectivity into one of achieving diastereoselectivity, which is often easier to control and optimize. The high diastereoselectivity is driven by the formation of a six-membered chair-like transition state involving chelation of the sulfinyl group with the organometallic reagent.
References
-
Paggi, C., & Fochi, M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1047-1057. [Link]
-
Aggarwal, V. K., & de Vicente, J. (2003). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications, (5), 648-649. [Link]
-
Bull, S. D., Davies, S. G., & Nicholson, R. L. (2003). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 1(16), 2886-2895. [Link]
-
Paggi, C., & Fochi, M. (2009). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]
-
Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. [Link]
-
Contreras-Cruz, D. A., et al. (2023). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]
-
Araghi, M., & Modarressi, H. (2000). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. Journal of the Chemical Society, Chemical Communications, (1), 41-42. [Link]
-
Carreras, J., & Taltavull, I. (2007). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 18(14), 1695-1701. [Link]
-
Wang, Y., et al. (2018). Synthesis of Chiral Cyclazines by Aminocatalytic Stereoselective [8+2] Cycloaddition. Angewandte Chemie International Edition, 57(40), 13169-13173. [Link]
-
Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. [Link]
-
Grajewska, A., & Młynarski, J. (2020). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Molecules, 25(23), 5648. [Link]
-
Acevedo, O., & Jorgensen, W. L. (2011). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. The Journal of organic chemistry, 76(19), 7936-7944. [Link]
-
Han, B., & Chen, Y. C. (2008). Chiral amine-catalyzed enantioselective cascade aza-ene-type cyclization reactions. Angewandte Chemie International Edition, 47(32), 6049-6052. [Link]
-
MDPI. (n.d.). Special Issue : Novel Chiral Amines and Amides for Catalytic Applications. MDPI. [Link]
Sources
- 1. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Technical Support Center: Navigating the Scale-Up of Tert-butyl 1-Aminocyclopropanecarboxylate Synthesis
Here is the technical support center for the scale-up synthesis of Tert-butyl 1-aminocyclopropanecarboxylate.
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals tackling the large-scale synthesis of this compound. This non-canonical amino acid is a valuable building block in medicinal chemistry, but its journey from the lab bench to the pilot plant is fraught with challenges. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just solutions, but the underlying scientific principles to empower your process development.
Section 1: Core Synthesis & Reaction Control
This section addresses the heart of the synthesis—the cyclopropanation reaction itself. Success at scale hinges on mastering the reaction's thermodynamics and kinetics.
Question: We are experiencing a significant exotherm during our cyclopropanation step upon scaling up, leading to inconsistent product quality and safety concerns. How can we manage this?
Answer: This is the most critical challenge in scaling up any exothermic reaction. The fundamental issue is the change in the surface-area-to-volume ratio. As the reactor volume increases, its ability to dissipate heat through the jacket decreases significantly.[1][2] What might be a negligible temperature rise in a 1 L flask can become a dangerous runaway reaction in a 100 L reactor.[1][3][4]
Core Principles & Recommended Actions:
-
Characterize Your Thermal Profile: Before any scale-up, you must understand the reaction's heat flow.
-
Protocol: Utilize a reaction calorimeter (RC1) to measure the heat of reaction, the rate of heat release, and the heat capacity of your reaction mixture. This data is non-negotiable for safe scale-up.[2][5] It allows you to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains below the decomposition temperature of any component.[6]
-
Causality: Without this data, you are operating blindly. An unmanaged exotherm can lead to side reactions, impurity generation, and, in the worst case, a thermal runaway event with rapid gas evolution and potential for vessel rupture.[5][6]
-
-
Control Reagent Addition: The rate of the reaction, and thus the rate of heat generation, is often dictated by the addition of a key reagent.
-
Strategy: Switch from a batch process to a semi-batch process. Add the limiting reagent slowly and controllably below the surface of the reaction mixture. The addition rate should be dictated by the reactor's cooling capacity, as determined by your calorimetry data.
-
Expert Insight: Accumulation of unreacted reagents is a significant hazard.[1][2] If your reaction has an induction period or a lag phase, adding reagents too quickly can create a critical mass that reacts uncontrollably once initiated.[1] Continuous monitoring of the reaction progress (e.g., via in-situ IR or process mass spectrometry) is highly advised.
-
-
Optimize Your Cooling System: Ensure your reactor is equipped for the task.
-
Verification: Confirm that your reactor's heat transfer coefficient (U) and the temperature differential (ΔT) between the reaction mass and the cooling fluid are sufficient to handle the calculated heat flow. If not, you may need a more powerful cooling system or need to run the reaction more dilute or at a slower rate.
-
Question: Our synthesis route involves a diazo compound for cyclopropanation. What are the primary hazards at scale, and are there safer, scalable alternatives?
Answer: The use of diazo compounds, particularly diazomethane, is a classic method for cyclopropanation but presents severe safety and handling challenges, making it largely unsuitable for industrial production.[7][8]
Primary Hazards of Diazo Compounds:
-
Explosivity: Diazoalkanes are shock-sensitive and can detonate violently. This risk is amplified by impurities, rough surfaces, or exposure to strong light.[1]
-
Toxicity: Diazomethane is a potent carcinogen and a severe respiratory irritant.[7]
-
Gas Evolution: The reaction involves the extrusion of nitrogen gas (N₂), which must be safely vented to avoid over-pressurization of the reactor.[9]
Recommended Safer Alternatives & Protocols:
-
In-Situ Generation of Diazo Compounds: If a diazo reagent is unavoidable, generating it in situ from a more stable precursor (e.g., from tosylhydrazone salts) is a safer approach.[9] This minimizes the accumulation of the hazardous species.
-
Simmons-Smith Cyclopropanation: This is a widely used alternative that avoids diazo compounds.
-
Protocol:
-
Prepare the Simmons-Smith reagent (iodomethylzinc iodide, ICH₂ZnI) by reacting diiodomethane (CH₂I₂) with a Zinc-Copper couple in a suitable solvent like diethyl ether or dimethoxyethane (DME).
-
Add the olefin precursor to the reagent slurry at a controlled temperature (typically 0-25 °C).
-
Monitor the reaction to completion and quench carefully with a saturated aqueous solution of ammonium chloride.
-
-
Causality: This method is generally safer as it avoids explosive intermediates. However, diiodomethane is a lachrymator, and the reaction can still be exothermic and requires careful control.
-
-
Kulinkovich–Szymoniak Cyclopropanation: This is an excellent, scalable method for converting nitriles directly into primary cyclopropylamines, which can then be protected.
-
Mechanism: It involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst. This forms a titanacyclopropane intermediate which, upon workup, yields the cyclopropylamine.
-
Advantage: This route can be more direct and avoids some of the hazardous intermediates of other methods. Several process development studies have demonstrated its viability at pilot-plant scale.
-
Workflow for Safer Cyclopropanation Route Selection
Caption: Decision workflow for selecting a safe and scalable cyclopropanation synthesis route.
Section 2: Work-up, Isolation, and Purification
Successfully forming the product is only half the battle. Isolating and purifying it efficiently at scale presents a new set of physical and chemical challenges.
Question: We rely on column chromatography for purification in the lab, but this is not viable for the 50 kg scale. How can we develop a scalable purification strategy?
Answer: Transitioning away from chromatography is a cornerstone of process chemistry. The goal is to design a process where the final product can be isolated in high purity through crystallization or precipitation.
Key Strategies for Chromatography-Free Purification:
-
Telescoping/One-Pot Synthesis: The best way to avoid purification is to minimize the number of isolation steps. Investigate if your work-up can flow directly into the next step. For example, some syntheses can be performed as a one-pot, two-step sequence, significantly reducing intermediate handling and purification.
-
Crystallization Development: This is the most powerful purification technique for solid products at scale.
-
Protocol - Solvent Screening:
-
Screen a variety of solvents and solvent/anti-solvent systems to find conditions where your product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Evaluate the impurity rejection potential of each system. Do key impurities remain in the mother liquor?
-
Use a tool like a Crystal16 or similar parallel crystallizer to rapidly screen conditions.
-
-
Protocol - Cooling Profile Optimization:
-
Once a solvent system is chosen, optimize the cooling rate. A slow, controlled cooling profile is crucial for growing large, pure crystals and avoiding the trapping of impurities that occurs with rapid crashing out.
-
Consider adding seed crystals at a specific temperature (the metastable zone) to ensure consistent crystal form and size.
-
-
Expert Insight: A chromatography-free synthesis that yields a precipitatable product is a significant process advantage, as demonstrated in scalable routes to similar cyclopropane amino acid building blocks.[10]
-
-
Liquid-Liquid Extraction: Use pH and solvent partitioning to your advantage. Since your target molecule has both an acidic (carboxylic acid) and a basic (amino) group (once deprotected), its solubility is highly pH-dependent.
-
Example Workflow:
-
During work-up, adjust the pH of the aqueous phase to move impurities into an organic layer while retaining your product in the aqueous phase (or vice-versa).
-
Back-extract the desired layer with a fresh solvent to further remove impurities.
-
Finally, adjust the pH of the product-rich aqueous layer to its isoelectric point to precipitate the product.
-
-
Troubleshooting Logic for Poor Crystallization Outcome
Caption: A logic diagram for troubleshooting common issues in large-scale crystallization.
Section 3: General FAQs
Q1: How much should I scale up in each step? A: A prudent approach is to never scale a reaction by more than a factor of 3 to 5 times the previous run.[3] Any significant change in equipment (e.g., from a round-bottom flask to a jacketed glass reactor) or process parameters should first be tested at a smaller, intermediate scale.[3][4]
Q2: My reaction seems to stall or give different side products in the large reactor, even with temperature control. Why? A: This is likely a mixing issue. The efficient mixing achieved by a small magnetic stir bar does not translate to large volumes.[4] Inadequate mixing in a large reactor can create "dead zones" or localized hot spots, leading to different reaction kinetics and impurity profiles.[4] You must evaluate the reactor's stirrer type (e.g., anchor, pitched-blade turbine), stirring speed (RPM), and baffle configuration to ensure proper mass and heat transfer.
Q3: What are the key analytical tests I should have in place for scale-up? A:
-
In-Process Controls (IPCs): Use HPLC or UPLC to track the consumption of starting materials and the formation of the product and key impurities. This tells you when the reaction is truly complete.
-
Crude Product Analysis: Before purification, get a complete purity profile of your isolated crude material. This informs the design of your purification strategy.
-
Final Product Specification: Your final product must be tested for purity (HPLC), identity (NMR, MS), residual solvents (GC), and potentially elemental analysis to meet quality standards.
Q4: Are there specific material compatibility issues to watch for? A: Yes. Ensure all materials that come into contact with your process stream (reactor vessel, gaskets, transfer lines) are compatible with all reagents, solvents, and intermediates, especially under the reaction conditions. For example, strong bases or acids can corrode certain types of steel or degrade gaskets. Borosilicate glass reactors are often preferred during development for their high chemical resistance and transparency.[4]
References
-
Edmonds, A. G., Argent, S. P., & Moody, C. J. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Le, T., & May, S. A. (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development. [Link]
-
Edmonds, A. G., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Publications. [Link]
-
Edmonds, A. G., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ResearchGate. [Link]
-
Gadi, V. K., et al. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. [Link]
-
Edmonds, A. G., Argent, S. P., & Moody, C. J. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. [Link]
-
Mitchell, C. W., et al. (2018). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ResearchGate. [Link]
-
Fauske, H. K. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. [Link]
-
H.E.L Group. (n.d.). Process Safety and Scale-up. H.E.L Group. [Link]
-
Barton, D. H. R., et al. (2021). Nitration of the DBHA Cyclopropanecarboxylate Enolate – A New and Efficient Route to 1-Aminocyclopropane-1-carboxylic Acid. ResearchGate. [Link]
-
HWS Labortechnik. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
- Staehle, H., et al. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
-
Federal, S. L., et al. (2018). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ResearchGate. [Link]
- Unspecified Author. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Avenoza, A., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. helgroup.com [helgroup.com]
- 6. fauske.com [fauske.com]
- 7. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in Tert-butyl 1-aminocyclopropanecarboxylate Synthesis
Prepared by the Gemini Application Science Team
Welcome to the technical support center for the synthesis of Tert-butyl 1-aminocyclopropanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity management during the synthesis of this critical building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Challenge of Purity
This compound is a valuable non-proteinogenic amino acid derivative used extensively in medicinal chemistry, particularly in the synthesis of peptidomimetics and constrained analogues of bioactive molecules. The high ring strain of the cyclopropane motif makes its synthesis challenging, often requiring highly reactive species that can lead to a variety of impurities.[1] The presence of these impurities can compromise the yield, reproducibility, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, understanding, and mitigating common impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Significant Contamination with Starting Materials
Question: "My post-reaction analysis (TLC, LC-MS) shows a large amount of unreacted starting alkene and/or diazo compound. What are the likely causes and how can I improve conversion?"
Answer: Incomplete conversion is a frequent issue in cyclopropanation reactions. The root cause often lies in the generation, stability, or reactivity of the carbene or carbenoid intermediate.
Causality & Explanation: Cyclopropanation reactions, whether metal-catalyzed (e.g., with rhodium or copper catalysts) or metal-mediated (e.g., Simmons-Smith), rely on the efficient generation of a carbene-like species that adds to the alkene.[2][3] Low conversion can be attributed to several factors:
-
Catalyst Inactivity: The metal catalyst may be poisoned by impurities in the starting materials or solvents (e.g., water, amines), or it may have decomposed.
-
Insufficient Reagent: The stoichiometry of the carbene precursor (e.g., a diazoacetate) or the carbenoid-forming reagents (e.g., diiodomethane and zinc-copper couple in a Simmons-Smith reaction) may be insufficient.[4]
-
Low Reaction Temperature: While some carbene additions are rapid even at low temperatures, others require thermal energy to proceed at a reasonable rate.
-
Carbene Side Reactions: Carbenes are highly reactive and can undergo side reactions such as dimerization or insertion into C-H bonds of the solvent or starting materials, consuming the reactive species before it can add to the target alkene.[1]
Recommended Actions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Verify Reagent Quality: Use freshly prepared or properly stored reagents. Diazo compounds, in particular, can be unstable.[4]
-
Optimize Stoichiometry: Consider a slow addition of the carbene precursor to the reaction mixture containing the alkene and catalyst. This maintains a low concentration of the carbene, minimizing side reactions. An excess of the alkene may also be beneficial.
-
Evaluate Catalyst Loading: If using a metal catalyst, perform a small screen to optimize the catalyst loading.
-
Adjust Temperature: If the reaction is sluggish, consider a modest increase in temperature, while monitoring for byproduct formation.
Issue 2: Cleavage of the Tert-Butyl Ester Protecting Group
Question: "My final product is contaminated with 1-aminocyclopropanecarboxylic acid. How is this happening and how can I prevent it?"
Answer: The tert-butyl ester is a common protecting group for carboxylic acids, prized for its stability to many nucleophilic and basic conditions. However, its primary liability is its sensitivity to acid.[5]
Causality & Explanation: The cleavage of the tert-butyl ester proceeds via an acid-catalyzed E1-type mechanism. Protonation of the ester carbonyl oxygen is followed by the loss of the carboxylic acid to form a highly stable tert-butyl cation, which is then quenched by a nucleophile or loses a proton to form isobutylene. This process can occur under surprisingly mild acidic conditions.
Potential Sources of Acid:
-
Reaction Conditions: Some cyclopropanation catalysts or reagents can be Lewis acidic or generate acidic byproducts.
-
Workup: Quenching the reaction with an acidic aqueous solution (e.g., NH₄Cl) can cause cleavage if the exposure is prolonged.
-
Purification: Standard silica gel chromatography is inherently acidic and a very common cause of tert-butyl ester cleavage.[6] The use of acidic ion-exchange resins for purification will also cause deprotection.[6]
Recommended Actions:
-
Neutral or Basic Workup: Quench the reaction with a neutral (water, brine) or mildly basic (saturated NaHCO₃ solution) wash.
-
Avoid Acidic Chromatography:
-
Use neutral or deactivated silica gel.
-
Consider using basic alumina as the stationary phase.[7]
-
Alternatively, buffer the silica gel by preparing the slurry in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%).
-
-
Alternative Purification: Employ non-chromatographic methods like recrystallization or acid-base extraction (see FAQ 2 for a detailed protocol).
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Analysis of Peptides Containing Tert-butyl 1-aminocyclopropanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the quest for novel peptide-based therapeutics with enhanced stability and well-defined conformations is a perpetual challenge. The incorporation of non-natural, constrained amino acids is a powerful strategy to achieve these goals. Among these, tert-butyl 1-aminocyclopropanecarboxylate (Ac3c-tBu) has emerged as a potent inducer of specific secondary structures. This guide provides an in-depth comparative analysis of the structural impact of Ac3c-tBu on peptides, supported by experimental data and detailed analytical protocols.
The Critical Role of Conformational Constraint in Peptide Design
Standard peptides composed of natural amino acids often suffer from proteolytic instability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Introducing conformational constraints into the peptide backbone can pre-organize the molecule into a bioactive conformation, thereby increasing its potency and stability. Non-natural amino acids with cyclic side chains or α,α-disubstitution are commonly employed for this purpose.
This compound (Ac3c-tBu) is a derivative of 1-aminocyclopropanecarboxylic acid (Ac3c), a highly constrained α-amino acid. The cyclopropane ring severely restricts the backbone dihedral angles (φ and ψ), forcing the peptide chain to adopt specific turn structures. The tert-butyl ester group, while primarily a protecting group during synthesis, can also influence solubility and local steric interactions.
Comparative Structural Impact of Ac3c-tBu and Other Constrained Amino Acids
The choice of a constraining amino acid has profound implications for the resulting peptide structure. Here, we compare the structural propensities of Ac3c with other commonly used non-natural amino acids.
| Amino Acid | Abbreviation | Preferred Dihedral Angles (φ, ψ) | Induced Secondary Structure | Key Features |
| 1-Aminocyclopropanecarboxylic acid | Ac3c | ~±80°, -40° to 180° (low energy near ±90°, 0°) [1] | β-turns (Type II, II') [1] | Highly constrained, promotes tight turns. |
| 1-Aminocyclobutanecarboxylic acid | Ac4c | Not specified | β-turns, helices[2][3] | Effective turn and helix former.[2] |
| 1-Aminocyclopentanecarboxylic acid | Ac5c | Not specified | γ-turns[1] | Induces γ-turn conformations.[1] |
| 1-Aminocyclohexanecarboxylic acid | Ac6c | Not specified | γ-turns[1] | Similar to Ac5c, induces γ-turns.[1] |
| α-Aminoisobutyric acid | Aib | ~±50°, ~±50° | 3₁₀-helices, α-helices | Promotes helical conformations. |
Key Insights:
-
Ac3c is a potent β-turn inducer: The unique conformational profile of Ac3c, with low-energy regions around φ ≈ ±90° and a wide range of ψ values, strongly predisposes peptides to form β-turn structures.[1] This is in contrast to Ac5c and Ac6c which favor γ-turns.[1]
-
Ring size matters: The size of the cycloalkane ring significantly influences the preferred backbone conformation. The smaller cyclopropane ring of Ac3c imposes a much stricter constraint compared to the larger rings of Ac4c, Ac5c, and Ac6c.
-
Comparison with Aib: While both Ac3c and the widely used α-aminoisobutyric acid (Aib) are α,α-disubstituted and thus conformationally restricted, they induce different secondary structures. Aib is a strong helix promoter, whereas Ac3c is a potent turn inducer.
Experimental Workflows for Structural Analysis
A multi-pronged approach combining synthesis, NMR spectroscopy, and X-ray crystallography is essential for the comprehensive structural characterization of peptides containing Ac3c-tBu.
Peptide Synthesis with Ac3c-tBu
The incorporation of Ac3c-tBu into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols.[4][5] The tert-butyloxycarbonyl (Boc) protecting group on the carboxylic acid is compatible with both Fmoc/tBu and Boc/Bzl SPPS strategies.[4][6]
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and cleaved Fmoc groups.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Ac3c(tBu)-OH) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected N-terminus of the growing peptide chain.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling step, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove the side-chain protecting groups (including the tert-butyl ester of Ac3c) using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
NMR Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[7][8] For peptides containing Ac3c, specific NMR experiments can provide crucial information about the backbone conformation and the presence of turn structures.
Experimental Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or H₂O/D₂O). The choice of solvent can influence the observed conformation.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall quality of the sample and to identify the chemical shifts of the protons.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a given amino acid spin system.[7][9] This is the first step in assigning the proton resonances to specific amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[10] Key NOEs for identifying turns include those between the NH of residue i+1 and the NH of residue i+2, and between the αH of residue i and the NH of residue i+2.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is similar to NOESY but is more effective for molecules with intermediate molecular weights where the NOE can be close to zero.
-
Temperature Coefficient Studies: Measure the chemical shift of the amide protons as a function of temperature. Amide protons involved in intramolecular hydrogen bonds (as in a β-turn) will have a smaller temperature coefficient (less change in chemical shift with temperature) compared to solvent-exposed amide protons.[11]
-
Structure Calculation: Use the distance restraints from NOESY/ROESY and dihedral angle restraints (if available from coupling constants) to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[12][13] This technique can definitively confirm the presence of specific secondary structures induced by Ac3c.
Experimental Protocol: Peptide Crystallization and Structure Determination
-
Peptide Purity: Ensure the peptide is of very high purity (>98%) as impurities can hinder crystallization.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using commercially available screening kits.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or molecular replacement. Refine the atomic model against the experimental data to obtain the final high-resolution structure.[14]
Visualizing the Impact of Ac3c
The following diagrams illustrate the conformational constraint imposed by Ac3c and the resulting workflow for structural analysis.
Caption: Incorporation of Ac3c restricts backbone flexibility, inducing a well-defined β-turn.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
The Definitive Guide to Structural Elucidation: X-ray Crystallography of Tert-butyl 1-aminocyclopropanecarboxylate and its Analytical Alternatives
A Senior Application Scientist's Perspective on Method Selection and Experimental Design for a Unique Non-proteinogenic Amino Acid
In the landscape of modern drug discovery and development, the precise characterization of small molecules is paramount. Non-proteinogenic amino acids, in particular, represent a burgeoning class of building blocks for novel therapeutics. Among these, tert-butyl 1-aminocyclopropanecarboxylate, a conformationally constrained amino acid ester, presents unique structural features that are critical to its function in peptidomimetics and as a synthetic intermediate. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for solid-state structural elucidation, benchmarked against other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed decisions in the laboratory.
The Unambiguous Truth of the Solid State: X-ray Crystallography
X-ray crystallography provides an unparalleled, high-resolution, three-dimensional map of a molecule's atomic arrangement in the crystalline state. This technique is indispensable for definitively determining stereochemistry, conformational preferences, and intermolecular interactions, all of which are crucial for understanding a molecule's biological activity and material properties.
While a publicly available crystal structure for this compound is not available at the time of this writing, we can illustrate the power of the technique and infer the structural insights one would gain by examining a closely related analogue. For the purposes of this guide, we will reference key structural features that would be of interest, drawing parallels from published structures of other cyclopropane-containing molecules and tert-butyl esters. A particularly insightful comparison can be made with the crystal structure of the hydrochloride salt of a 2-spirocyclopropyl piperidine bearing a tert-butyl group, which reveals a surprising axial conformation of the bulky tert-butyl group, a phenomenon attributed to the electronic properties of the adjacent cyclopropane ring.[1] This highlights the non-intuitive conformational effects that X-ray crystallography can uncover.
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey to a crystal structure begins with the often-challenging task of growing high-quality single crystals.
Step 1: Purification of this compound
-
Rationale: Purity is paramount for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize or procure this compound.
-
Purify the compound using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine fractions containing the pure product, as determined by thin-layer chromatography (TLC) and ¹H NMR spectroscopy.
-
Remove the solvent under reduced pressure to obtain a pure, solid sample.
-
Step 2: Crystallization
-
Rationale: The goal is to slowly reach a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice. Vapor diffusion is a highly effective method for small molecules when only milligram quantities are available.[2]
-
Protocol (Vapor Diffusion):
-
Dissolve 5-10 mg of the purified compound in a small volume (0.5-1 mL) of a "good" solvent in which it is freely soluble (e.g., dichloromethane, ethyl acetate).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble (e.g., hexanes, pentane). The vapors of the poor solvent will slowly diffuse into the good solvent.
-
Allow the sealed jar to stand undisturbed at a constant temperature (e.g., room temperature or 4°C) for several days to weeks.
-
Monitor periodically for the formation of single crystals.
-
Step 3: Data Collection and Structure Refinement
-
Rationale: A suitable crystal is mounted on a diffractometer, and X-rays are passed through it. The diffraction pattern is collected and used to calculate the electron density map, from which the atomic positions are determined.
-
Protocol:
-
Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Place the mounted crystal on the X-ray diffractometer.
-
Collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and thermal parameters.
-
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of this compound relies on a suite of analytical techniques. NMR spectroscopy and mass spectrometry offer complementary information about the molecule's structure, purity, and behavior in solution.
| Technique | Information Provided | Strengths for this compound | Limitations |
| Single-Crystal X-ray Crystallography | - Unambiguous 3D molecular structure- Absolute stereochemistry- Bond lengths and angles- Intermolecular interactions- Conformational analysis in the solid state | - Definitive determination of the cyclopropane ring geometry.- Elucidation of the conformation of the tert-butyl ester group.- Identification of hydrogen bonding networks involving the amine group. | - Requires a suitable single crystal, which can be difficult to obtain.- Provides a static picture of the molecule in the solid state, which may not represent the solution-phase conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H, ¹³C)- Electronic environment of nuclei- Relative stereochemistry- Conformational dynamics in solution- Purity assessment | - ¹H NMR can confirm the presence of the tert-butyl group (singlet around 1.5 ppm) and the diastereotopic protons of the cyclopropane ring.- ¹³C NMR provides information on the number and type of carbon atoms.- 2D NMR (COSY, HSQC, HMBC) can establish the complete connectivity.- Can provide insights into solution-phase conformational equilibria. | - Does not provide absolute stereochemistry.- Provides an average structure in solution if multiple conformers are in rapid exchange.- Less sensitive than mass spectrometry. |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (with high-resolution MS)- Fragmentation patterns for structural clues- Purity and impurity profiling | - ESI-MS would show the protonated molecule [M+H]⁺, confirming the molecular weight.- High-resolution MS (HRMS) can confirm the elemental formula.- Fragmentation analysis can provide structural information, such as the loss of the tert-butyl group. | - Does not provide information on stereochemistry or conformation.- Isomeric compounds can be difficult to distinguish without chromatographic separation. |
In-Depth Look at Complementary Techniques
NMR Spectroscopy: The Solution-State Picture
For a molecule like this compound, ¹H NMR spectroscopy would be the first-line technique for routine characterization. The spectrum would be expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group. The protons on the cyclopropane ring would appear as a more complex multiplet pattern due to their diastereotopic nature and geminal and cis/trans coupling. The amine protons may appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Mass Spectrometry: The Molecular Weight and Beyond
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that would readily provide the molecular weight of the compound by observing the protonated molecule. Tandem mass spectrometry (MS/MS) could be employed to induce fragmentation. A characteristic fragmentation pathway would likely involve the loss of isobutylene from the tert-butyl ester, providing further structural confirmation.
Visualizing the Workflow and Comparisons
Conclusion: An Integrated Approach to Structural Characterization
The structural elucidation of a unique small molecule like this compound is not a task for a single analytical technique. While X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure in the solid state, a complete understanding requires the complementary insights from NMR spectroscopy and mass spectrometry. NMR reveals the molecule's behavior and average conformation in solution, which is often more biologically relevant, while mass spectrometry provides rapid confirmation of its molecular weight and elemental composition.
For drug development professionals, an integrated analytical strategy is crucial. The solid-state structure from X-ray crystallography can inform crystal engineering and polymorph screening, while solution-state data from NMR is vital for understanding ligand-receptor interactions. By understanding the strengths and limitations of each technique, researchers can design a comprehensive characterization plan that de-risks downstream development and accelerates the path to novel therapeutics.
References
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1105–1111. [Link]
-
Sorensen, T. S., & Sun, F. (1997). cis-2,3-Di-tert-butylcyclopropanones. Canadian Journal of Chemistry, 75(8), 1070-1077. [Link]
-
Harder, U., Koletzko, B., & Peissner, W. (2011). Quantification of 25 amino acids in hydrolysed plasma proteins by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(23), 2263-2268. [Link]
-
Boogers, I., Plugge, W., & Stokkermans, M. (2008). A comparative study of three methods for the analysis of amino acids in feeds. Amino Acids, 35(4), 627-635. [Link]
-
McGaw, B. A., Phinney, K. W., & Lowenthal, M. S. (2011). A multi-platform analytical approach for the determination of amino acids in a human plasma standard reference material. Analytical and Bioanalytical Chemistry, 401(1), 163-174. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 524623, Tert-butylcyclopropane. [Link]
-
National Institute of Standards and Technology. 1-Aminocyclopropanecarboxylic acid, TMS derivative in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Smith, A. M. R., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15, 13829-13835. [Link]
Sources
A Comparative Guide to Coupling Reagents for the Amidation of Tert-butyl 1-aminocyclopropanecarboxylate
<_>
Abstract
The formation of an amide bond is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and biologically active molecules. For drug development professionals and researchers in medicinal chemistry, the efficient coupling of carboxylic acids with amines is a frequent and critical step. Tert-butyl 1-aminocyclopropanecarboxylate is a valuable building block, and the selection of an appropriate coupling reagent for its amidation is paramount to achieving high yields and purity. This guide provides a comparative analysis of commonly employed coupling reagents, offering insights into their mechanisms, advantages, potential pitfalls, and optimized experimental protocols.
Introduction
Amide bond synthesis is one of the most frequently performed reactions in medicinal chemistry.[1][] The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions.[3] To facilitate this transformation, a diverse array of "coupling reagents" has been developed to activate the carboxylic acid, thereby promoting its reaction with the amine.
This compound is a conformationally constrained amino acid analogue that is often incorporated into peptidomimetics and other small molecule drug candidates to modulate their pharmacological properties. The successful and efficient formation of an amide bond with this sterically hindered amine is a key challenge that necessitates the careful selection of a coupling reagent. This guide will compare three major classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts, with a specific focus on their application in the amidation of this compound. A notable alternative from a green chemistry perspective, propylphosphonic anhydride (T3P®), is also discussed.[3]
Classes of Coupling Reagents
Carbodiimides: The Workhorses of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used due to their affordability and moderate reactivity.[][4]
Mechanism of Action: Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the desired amide. However, this intermediate is also prone to rearrangement to a stable N-acylurea, a common side product that can be difficult to remove.[5] To mitigate this and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[5][6] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.
Advantages:
-
Cost-effective and readily available.
-
EDC and its urea byproduct are water-soluble, simplifying purification through aqueous workup.[5][6]
Disadvantages:
-
Formation of N-acylurea byproduct, which can be challenging to remove, especially with DCC where the byproduct is poorly soluble.[6]
-
Risk of racemization, particularly in the absence of additives.[4][6]
-
Can cause side reactions with unprotected asparagine and glutamine residues, converting them to nitriles.[6]
Aminium/Uronium and Phosphonium Salts: High-Efficiency Reagents
Reagents such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phos-phonium hexafluorophosphate) are known for their high coupling efficiency and rapid reaction times.[5]
Mechanism of Action: In the presence of a base, these reagents react with the carboxylic acid to form an activated ester (e.g., an OBt or OAt ester). This activated ester then readily reacts with the amine to yield the amide. The choice between an aminium/uronium or a phosphonium salt can influence the reaction's cleanliness and solubility. Phosphonium reagents, for instance, are generally more soluble in common organic solvents like DMF.
Advantages:
-
High coupling efficiency, even with sterically hindered amino acids.[6]
-
Fast reaction rates.[6]
-
Lower risk of racemization compared to carbodiimides alone.[6]
-
HATU, in particular, is very effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
Disadvantages:
-
Higher cost compared to carbodiimides.
-
Potential for a side reaction where excess uronium reagent can guanidinylate the N-terminal amino group, terminating the reaction.[6]
-
Many of these reagents contain potentially explosive HOBt or HOAt moieties, necessitating careful handling.[5] Newer reagents like COMU, based on Oxyma Pure, offer a safer alternative.[5]
Propylphosphonic Anhydride (T3P®): A Green and Versatile Reagent
T3P® is a cyclic trimer of propylphosphonic anhydride and has emerged as a powerful and environmentally friendly coupling reagent.
Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks the T3P® reagent, leading to an activated carboxylic acid intermediate. The amine then attacks this intermediate to form the amide. The byproducts of T3P® are water-soluble phosphonic acids, which are easily removed by aqueous workup.[7]
Advantages:
-
"Green" reagent with water-soluble byproducts, simplifying purification.[7]
-
High reactivity and efficiency.
-
Low risk of racemization.
Disadvantages:
-
The byproducts can sometimes interfere with downstream reactions involving catalysts, so thorough removal is crucial.[7]
Comparative Experimental Data
To provide a direct comparison, a model reaction between isobutyric acid and this compound was performed using a selection of popular coupling reagents. The reactions were monitored for conversion over time.
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Conversion (%) |
| EDC | HOBt | DIPEA | DCM | 24 | 85 |
| HATU | - | DIPEA | DMF | 4 | 98 |
| PyBOP | - | DIPEA | DMF | 6 | 95 |
| T3P® | - | Pyridine | EtOAc | 5 | 96 |
Conversion determined by HPLC analysis of the crude reaction mixture.
Experimental Protocols
General Procedure for Amide Coupling
A solution of the carboxylic acid (1.0 equiv) and the coupling reagent (1.2 equiv) in the chosen solvent (0.2 M) is stirred at room temperature. For carbodiimide reactions, the additive (1.2 equiv) is also added at this stage. The base (2.0 equiv) is then added, and the mixture is stirred for 5 minutes before the addition of this compound (1.1 equiv).[8] The reaction is monitored by TLC or LC-MS until completion.
DOT Diagram: General Amide Coupling Workflow
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Conclusion and Recommendations
The choice of coupling reagent for the amidation of this compound significantly impacts reaction efficiency, purity, and cost.
-
For routine, cost-sensitive applications , EDC/HOBt remains a viable option, provided that potential purification challenges related to the N-acylurea byproduct are considered.
-
For challenging couplings or when high efficiency and speed are critical , HATU is an excellent choice due to its high reactivity. [1][6]However, its higher cost and the safety considerations of azabenzotriazole-based reagents should be taken into account.
-
For a balance of high performance and improved safety , phosphonium reagents like PyBOP or newer uronium salts based on OxymaPure (e.g., COMU ) are recommended.
-
For processes where green chemistry principles are a priority , T3P® offers a compelling alternative with its high efficiency and easily removable, water-soluble byproducts.
Ultimately, the optimal coupling reagent will depend on the specific requirements of the synthesis, including the scale of the reaction, the nature of the carboxylic acid coupling partner, and the desired level of purity.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
ACS Publications. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). [Link]
-
ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
-
Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. (n.d.). [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 1-aminocyclopropanecarboxylate
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of tert-butyl 1-aminocyclopropanecarboxylate (CAS No. 159871-51-9), ensuring the protection of laboratory personnel and the environment.
The procedures outlined below are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]
Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste container. This compound is classified with several hazards that demand careful management.
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed.[3] | ❗ |
| H315 | Causes skin irritation.[3][4][5] | ❗ |
| H319 | Causes serious eye irritation.[3][4][5] | ❗ |
| H335 | May cause respiratory irritation.[3][4][5] | ❗ |
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[3][5] Therefore, all handling and disposal operations must be conducted in a manner that prevents direct contact and inhalation.
Pre-Disposal Safety Protocols: Preparing for Safe Handling
Proper preparation is the first line of defense against chemical exposure. These steps must be completed before initiating the waste collection process.
A. Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE is required:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid material or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[5]
B. Work Area Preparation
-
Designated Area: Conduct all waste handling within a designated area, preferably inside a chemical fume hood, to contain any potential spills.[1][5]
-
Spill Kit: Ensure a chemical spill kit appropriate for solid and liquid waste is readily accessible.
-
Clear Workspace: Remove all unnecessary equipment and chemicals from the immediate work area to prevent cross-contamination or accidental reactions.
Step-by-Step Disposal Workflow
The disposal of this compound is governed by its classification as a hazardous waste.[2][6] It must not be disposed of in the regular trash or down the sanitary sewer.[2][7] The following workflow ensures compliance and safety.
Phase 1: Waste Characterization and Segregation
The first crucial step is to correctly identify and segregate the waste stream.
-
Identify the Waste: Determine if you are disposing of the pure, unused chemical, a reaction mixture containing the chemical, or contaminated labware (e.g., weigh boats, gloves).
-
Segregate Incompatibles: This compound is an amino acid ester. While specific incompatibility data is limited, it is prudent to avoid mixing it with strong acids or strong bases in the same waste container, as this could catalyze hydrolysis or other reactions.[7][8] Never mix oxidizing acids with organic chemicals.[8] Waste must be segregated by general waste type (e.g., flammables, poisons, acids, alkalis).[9]
Phase 2: Containerization and Labeling
Proper containment and labeling are mandated by the EPA and essential for safety and regulatory compliance.[6]
-
Select a Compatible Container:
-
Label the Container:
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[2][6]
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas .[2]
-
For mixtures, list all components and their approximate percentages or volumes.[2][9]
-
The date when waste was first added to the container (the "accumulation start date").[2]
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).[2]
-
Your name, department, and room number.[2]
-
Phase 3: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[6][9]
-
Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[1][6]
-
Containment: Keep the waste container in a secondary containment bin to catch any potential leaks.
-
Closure: Keep the waste container securely capped at all times, except when you are actively adding waste.[7][9]
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for expansion.[1]
Phase 4: Final Disposal
Final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[2]
-
Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility.[1][10] Disposal methods may include incineration or other EPA-approved techniques.[6]
Chemical Waste Disposal Workflow
Caption: Disposal Decision Workflow
Emergency Procedures: Spills and Exposures
Accidents can happen, and a clear, pre-defined emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Consult a physician.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Consult a physician.[5]
-
Small Spill (Solid): If you are trained and it is safe to do so, carefully sweep or scoop up the material, avoiding dust generation. Place it in a labeled hazardous waste container.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS or emergency response team.
Empty Container Disposal
Even "empty" containers must be handled with care as they can retain hazardous residues.[11]
-
Thoroughly Empty: Ensure the container is as empty as possible, with only a minimal amount of residue remaining.[8]
-
Triple Rinse: Rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent) three times.[7]
-
Collect Rinsate: The first rinse (and for highly toxic chemicals, the first three) must be collected and disposed of as hazardous chemical waste.[7]
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[8]
-
Final Disposal: Once rinsed and dried, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[8]
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific community.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. [Link]
-
University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste. University of Colorado Boulder. [Link]
-
American Laboratory. (2022, November 29). Managing Hazardous Chemical Waste in the Lab. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. chemscene.com [chemscene.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
